molecular formula C10H14N4O3 B1305259 1-(3-Hydroxypropyl)theobromine CAS No. 59413-14-8

1-(3-Hydroxypropyl)theobromine

Número de catálogo: B1305259
Número CAS: 59413-14-8
Peso molecular: 238.24 g/mol
Clave InChI: GHGVDQNEKGZLPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-Hydroxypropyl)theobromine is a specialized xanthine derivative designed for research purposes. This compound is structurally related to theobromine (3,7-dimethylxanthine), a primary alkaloid found in the cacao plant ( Theobroma cacao ) . Theobromine is recognized in research for its role as a mild non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor, with a particular affinity for the PDE4D enzyme . These mechanisms influence intracellular cyclic AMP (cAMP) levels, a key secondary messenger, which is a pathway of significant interest in biochemical studies . The addition of a 3-hydroxypropyl group at the N-1 position is anticipated to modify the compound's physicochemical properties, potentially enhancing water solubility and altering its pharmacokinetic profile compared to the parent theobromine. This makes it a valuable tool for probing structure-activity relationships within the methylxanthine family. Research into analogous methylxanthines suggests potential areas of investigation for this derivative, which may include the study of inflammatory processes, metabolic functions such as lipid metabolism and adipose tissue browning, and neurological pathways . This product is strictly for Research Use Only (RUO) and is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-hydroxypropyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-12-6-11-8-7(12)9(16)14(4-3-5-15)10(17)13(8)2/h6,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGVDQNEKGZLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208141
Record name 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59413-14-8
Record name 1-(3-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059413148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-HYDROXYPROPYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMM2BK7040
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(3-Hydroxypropyl)theobromine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Hydroxypropyl)theobromine: Structure, Properties, and Scientific Context

This guide provides a comprehensive technical overview of this compound, a derivative of the naturally occurring methylxanthine, theobromine. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes foundational knowledge of the parent alkaloid with specific details pertaining to the N1-substituted hydroxypropyl derivative. We will delve into its chemical identity, physicochemical properties, a robust methodology for its synthesis and analysis, and explore its potential pharmacological relevance based on the well-established bioactivity of theobromine and its analogues.

Theobromine (3,7-dimethylxanthine) is a purine alkaloid most famously found in the cacao bean (Theobroma cacao).[1][2] Structurally similar to caffeine, it acts as a mild, non-addictive stimulant. Its primary mechanisms of action include the antagonism of adenosine A1 and A2A receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][4] These actions result in a range of physiological effects, such as vasodilation, bronchodilation, and mild cardiac stimulation.[1][5]

In the field of medicinal chemistry, the theobromine scaffold serves as a valuable starting point for the development of novel therapeutic agents. The hydrogen atom on the N1 position of the purine ring is acidic (pKa ≈ 9.9), making it a prime site for nucleophilic substitution reactions.[6] Alkylation at this position allows for the introduction of various functional groups to modulate the molecule's solubility, lipophilicity, and interaction with biological targets. The addition of a 3-hydroxypropyl chain, in particular, introduces a terminal hydroxyl group, which can increase hydrophilicity and provide a handle for further chemical modifications, such as esterification or etherification, to create prodrugs or alter pharmacokinetic profiles.

Chemical Identity and Physicochemical Properties

This compound is a synthetic derivative characterized by the addition of a three-carbon chain with a terminal alcohol to the N1 position of the theobromine core.

  • IUPAC Name: 1-(3-hydroxypropyl)-3,7-dimethyl-purine-2,6-dione

  • Synonyms: 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione[7]

  • CAS Number: 59413-14-8[7]

  • Molecular Formula: C₁₀H₁₄N₄O₃[7]

  • Molecular Weight: 238.24 g/mol

While specific, experimentally determined properties for this compound are not widely published, we can infer its characteristics based on the well-documented properties of theobromine and the chemical nature of the hydroxypropyl substituent. The introduction of the hydroxyl group is expected to increase its polarity and water solubility compared to the parent compound.

PropertyTheobromine (Parent Compound)This compound (Predicted/Inferred)
Molecular Formula C₇H₈N₄O₂[5]C₁₀H₁₄N₄O₃[7]
Molecular Weight 180.16 g/mol [5]238.24 g/mol
Appearance White crystalline powder[5]Expected to be a white to off-white solid
Melting Point 351-357 °C[1][6]Expected to be lower than theobromine due to disruption of crystal packing
Water Solubility Slightly soluble (approx. 330 mg/L at 25°C)[1][6]Expected to have significantly higher aqueous solubility due to the polar hydroxyl group
logP (o/w) -0.78[6]Expected to be lower (more hydrophilic) than theobromine
pKa ~9.9 (deprotonation at N1-H)[6]N/A (N1 position is alkylated)

Synthesis and Purification Protocol

The synthesis of this compound is most logically achieved via a nucleophilic substitution (Sₙ2) reaction, a common strategy for the N-alkylation of xanthines.[8][9] The acidic proton at the N1 position of theobromine is first removed by a suitable base to form the corresponding anion, which then acts as a nucleophile to attack an alkyl halide.

Plausible Synthetic Pathway

The reaction involves the deprotonation of theobromine followed by alkylation with a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol. 1-(3-chloropropyl)theobromine is a known related compound and a likely intermediate if a two-step process is envisioned, but a direct reaction with 3-chloro-1-propanol is more efficient.[10]

G Theobromine Theobromine Base Base (e.g., NaH, K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) Theobromine->Base Deprotonation TheobromineAnion Theobromine Anion (Nucleophile) Base->TheobromineAnion Reaction Sₙ2 Reaction (Heat) TheobromineAnion->Reaction AlkylHalide 3-Chloro-1-propanol (Electrophile) AlkylHalide->Reaction Product This compound Reaction->Product Crude Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory safety standards.

  • Reagents and Setup:

    • Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add theobromine (1.0 eq) to the flask.

    • Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to create a slurry.

  • Deprotonation:

    • Add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq, or sodium hydride, NaH, 1.1 eq) portion-wise to the slurry at room temperature. Using NaH will result in the evolution of hydrogen gas and requires careful handling.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the theobromine anion.

  • Alkylation:

    • Add 3-chloro-1-propanol (1.2 eq) to the reaction mixture via a syringe.

    • Heat the reaction mixture to 80-100 °C and maintain for several hours (e.g., 4-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Chromatographic Analysis

Characterization of the final product is essential to confirm its identity and purity. Based on the structure, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum should show characteristic signals for the two N-methyl groups of the theobromine core (singlets, typically ~3.4 ppm and ~3.9 ppm in DMSO-d₆).[5] The propyl chain should exhibit three distinct signals: a triplet for the methylene group attached to the N1 nitrogen, a multiplet (quintet) for the central methylene group, and a triplet for the methylene group attached to the hydroxyl group. The hydroxyl proton will appear as a broad singlet. The C8-H proton of the purine ring will be a singlet downfield (around 8.0 ppm).[5]

  • ¹³C NMR: The spectrum will show ten distinct carbon signals, including the two carbonyl carbons of the purine ring (typically >150 ppm), signals for the aromatic and imidazole carbons, and three signals for the propyl chain carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the C=O stretching of the two carbonyl groups (amide functions) in the purine ring, typically in the range of 1650-1700 cm⁻¹.[11] A broad absorption band in the region of 3200-3500 cm⁻¹ will be indicative of the O-H stretching of the terminal hydroxyl group. C-H stretching vibrations from the methyl and methylene groups will appear around 2850-3000 cm⁻¹.[11]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 239.11. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for analyzing the purity of this compound and for monitoring the synthesis reaction. Several methods have been developed for the analysis of theobromine and related methylxanthines.[12][13] A typical method could be adapted as follows:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Synthesized Product or Reaction Aliquot Dissolve Dissolve in Mobile Phase or suitable solvent (e.g., Methanol) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial HPLC HPLC System (C18 Column, e.g., 4.6x150 mm, 5 µm) Vial->HPLC Detector UV Detector (λ = 273 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data

Caption: General workflow for the HPLC analysis of this compound.

Proposed HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (A) and acetonitrile or methanol (B), potentially with a small amount of acid modifier like formic acid (0.1%). A starting condition could be 80:20 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 273 nm, which is near the λmax for theobromine.[14]

  • Expected Retention: Due to the polar hydroxyl group, this compound is expected to have a shorter retention time than theobromine under typical reversed-phase conditions.

Potential Biological Activity and Applications

While no specific pharmacological studies on this compound have been published, its potential bioactivity can be extrapolated from its parent compound. The core mechanism is likely to be conserved, involving antagonism of adenosine receptors and inhibition of PDEs.[3]

G cluster_compound Theobromine Derivative cluster_target Molecular Targets cluster_effect Physiological Effects Theobromine This compound AdenosineReceptor Adenosine Receptors (A₁, A₂ₐ) Theobromine->AdenosineReceptor Antagonism PDE Phosphodiesterases (PDEs) Theobromine->PDE Inhibition Vasodilation Vasodilation AdenosineReceptor->Vasodilation Bronchodilation Bronchodilation AdenosineReceptor->Bronchodilation CNS_Stim Mild CNS Stimulation AdenosineReceptor->CNS_Stim PDE->Vasodilation PDE->Bronchodilation

Caption: Presumed mechanism of action for this compound.

Potential research applications for this derivative include:

  • Drug Development Intermediate: The terminal hydroxyl group makes it an ideal intermediate for synthesizing more complex molecules, such as esters or ethers, to create libraries of theobromine derivatives for screening against various targets.[15]

  • Cardiovascular and Respiratory Research: Given theobromine's known vasodilatory and bronchodilatory effects, this more soluble analogue could be investigated in models of hypertension or asthma.[16][17]

  • Oncology Research: Numerous studies have demonstrated the anti-proliferative effects of novel theobromine derivatives. This compound could serve as a scaffold for developing new anticancer agents.

  • Neuroscience: As an adenosine receptor antagonist, it may be a useful tool for studying neurological pathways, although its effects are milder than caffeine.[3]

Conclusion

This compound is a structurally straightforward derivative of theobromine that holds potential as both a research tool and a synthetic intermediate. While specific experimental data on its properties are scarce in the public domain, its chemical characteristics and biological activity can be reasonably predicted from its well-studied parent compound. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers wishing to produce and characterize this molecule. Further investigation is warranted to fully elucidate its physicochemical properties and explore its pharmacological potential in various therapeutic areas.

References

A comprehensive list of all sources cited within this document is provided below.

Click to expand Reference List
  • Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. ResearchGate. (2014-08-09). [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Theobromine. PubChem. [Link]

  • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology. [Link]

  • 1-(3-CARBOXYPROPYL)THEOBROMINE. gsrs.ncats.nih.gov. [Link]

  • Theobromine (C7H8N4O2) properties. Chemical Collective. [Link]

  • Theobromine. Wikipedia. [Link]

  • This compound, TRC 500 mg. Fisher Scientific. [Link]

  • Reaction mechanism: N-Methylation of theobromine occurs via SN2. ResearchGate. [Link]

  • Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV Detection. Journal of AOAC International. [Link]

  • Compositions containing theobromine and their use in treating tooth hypersensitivity.
  • What is the mechanism of Theobromin? Patsnap Synapse. [Link]

  • Method for synthesizing theobromine.
  • UHPLC-HRMS Analysis of Theobromine in Theobroma cacao and its Products. ARC Publications. [Link]

  • ORAL PRODUCT COMPRISING THEOBROMINE. European Patent Office. [Link]

  • Proton NMR Table. Michigan State University Chemistry. [Link]

  • United States Patent Office. Google APIs. [Link]

  • Theobromine production process.
  • Showing Compound Theobromine (FDB000455). FooDB. [Link]

  • Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC‐SERS: Identification and Computational Insights. PMC. [Link]

  • Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). MDPI. [Link]

  • theobromine. DNAmod. [Link]

  • Synthesis of caffeine from theobromine. Chemistry Stack Exchange. [Link]

  • Biological properties of caffeine, (+)-catechin, and theobromine: an in silico study. National Institutes of Health. [Link]

  • Theobromine extracting process.
  • Theobromine. NIST WebBook. [Link]

  • Natural Compound Found in Chocolate Could Slow Aging. SciTechDaily. [Link]

  • Health benefits and mechanisms of theobromine. ResearchGate. [Link]

  • Simultaneous HPLC Determination of Caffeine, Theobromine, and Theophylline in Food, Drinks, and Herbal Products. ResearchGate. [Link]

  • Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products. PubMed. [Link]

  • -IR spectra of the product theobromine. ResearchGate. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. ACS Division of Organic Chemistry. [Link]

  • FTIR spectra of the active substance (Th). ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

Sources

Biological Activity of 1-(3-Hydroxypropyl)theobromine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 1-(3-Hydroxypropyl)theobromine , a specific xanthine derivative relevant to pharmaceutical research and impurity profiling.

Executive Summary

This compound (CAS: 59413-14-8), chemically defined as 1-(3-hydroxypropyl)-3,7-dimethylxanthine , is a synthetic methylxanthine derivative. While primarily utilized as a high-purity reference standard for impurity profiling of hemorheological agents like Pentoxifylline , it possesses intrinsic biological activity characteristic of the xanthine class. Its structural core—a purine-2,6-dione scaffold—confers antagonistic properties at adenosine receptors and inhibitory activity against phosphodiesterase (PDE) enzymes. This guide dissects its molecular mechanisms, comparative pharmacology, and experimental protocols for detection and functional assaying.

Part 1: Chemical Identity & Structural Significance

Molecular Architecture

The compound is a trisubstituted xanthine. Unlike theobromine (3,7-dimethylxanthine), which lacks a substituent at the N1 position, this compound features a hydrophilic 3-hydroxypropyl chain at N1.

  • IUPAC Name: 1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 238.24 g/mol

  • Key Functional Groups:

    • N1-Hydroxypropyl tail: Increases water solubility compared to alkyl analogs; potential site for further conjugation (e.g., glucuronidation).

    • C2/C6 Carbonyls: Essential for hydrogen bonding in receptor pockets.

    • N3/N7 Methyls: Critical for adenosine receptor selectivity (antagonism).

Relationship to Pentoxifylline

This compound is structurally homologous to Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) and its active metabolite Lisofylline (1-(5-hydroxyhexyl)-3,7-dimethylxanthine).

  • Chain Length: Propyl (3-carbon) vs. Hexyl (6-carbon).

  • Terminal Group: Hydroxyl (alcohol) vs. Ketone (Pentoxifylline).

  • Significance: Shorter alkyl chains in N1-substituted xanthines often shift the pharmacological profile towards Adenosine Receptor antagonism (A1/A2A) and away from the rheological (blood viscosity lowering) effects seen with longer hydrophobic chains.

Part 2: Biological Mechanisms & Pharmacology

Phosphodiesterase (PDE) Inhibition

Like its parent scaffold, this compound acts as a non-selective PDE inhibitor.

  • Mechanism: Competitive inhibition of PDE active sites, preventing the hydrolysis of cAMP and cGMP.

  • Downstream Effect: Elevation of intracellular cAMP levels leads to activation of Protein Kinase A (PKA) .

  • Physiological Outcome:

    • Smooth Muscle: Relaxation (Bronchodilation, Vasodilation).

    • Immune Cells: Suppression of TNF-

      
       and IL-1
      
      
      
      release (Anti-inflammatory).
Adenosine Receptor Antagonism

The N1-propyl substitution retains affinity for adenosine receptors, particularly A


  and A

subtypes.
  • A

    
     Antagonism:  Promotes diuretic effects and enhances renal blood flow.
    
  • A

    
     Antagonism:  Relevant in asthma models; blocking A
    
    
    
    receptors on mast cells reduces degranulation.
Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action involving PDE inhibition and Adenosine Receptor blockade.

G Compound This compound PDE Phosphodiesterase (PDE) Compound->PDE Inhibits AR Adenosine Receptors (A1 / A2B) Compound->AR Antagonizes cAMP cAMP (cyclic AMP) Compound->cAMP Prevents Degradation AMP 5'-AMP PDE->AMP Catalyzes Hydrolysis AR->cAMP Modulates (Gi/Gs) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Response1 Smooth Muscle Relaxation (Vasodilation) PKA->Response1 Phosphorylation Cascade Response2 Decreased TNF-α / IL-1β (Anti-inflammatory) NFkB->Response2 Reduced Transcription

Caption: Dual signaling modulation by this compound: PDE inhibition elevates cAMP, while adenosine antagonism modulates upstream GPCR signaling.

Part 3: Experimental Protocols

Synthesis & Preparation

For research purposes, the compound is typically synthesized via N1-alkylation of theobromine.

Protocol: N1-Alkylation of Theobromine

  • Reagents: Theobromine (10 mmol), 3-Chloro-1-propanol (12 mmol), Potassium Carbonate (K

    
    CO
    
    
    
    , 15 mmol).
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve theobromine and K

      
      CO
      
      
      
      in DMF. Stir at 80°C for 1 hour to generate the N1-anion.
    • Add 3-Chloro-1-propanol dropwise.

    • Reflux at 100-110°C for 6–8 hours.

    • Workup: Pour mixture into ice water. Extract with chloroform/dichloromethane.

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (MeOH:DCM 5:95).

  • Yield Check: Confirm structure via

    
    H-NMR (Triplet at 
    
    
    
    ~3.5 ppm for -CH
    
    
    -OH).
Analytical Detection (HPLC-UV)

As an impurity in Pentoxifylline, precise detection is required.

ParameterCondition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water (0.1% Acetic Acid) B: Acetonitrile
Gradient 0-10 min: 10% B

40% B 10-15 min: 40% B (Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 274 nm (Characteristic Xanthine

)
Retention Time Elutes before Pentoxifylline due to higher polarity (OH group).
Biological Assay: PDE Activity Inhibition

To verify biological activity, a standard colorimetric PDE assay is recommended.

Materials:

  • PDE source (e.g., bovine brain homogenate or recombinant PDE4).

  • Substrate: cAMP.

  • Detection: Phosphate binding reagent (e.g., Malachite Green).

Workflow:

  • Incubation: Mix this compound (0.1 – 100 µM) with PDE enzyme buffer.

  • Substrate Addition: Add cAMP (1 µM) and incubate at 30°C for 20 mins.

  • Termination: Stop reaction with acid or specific stop solution.

  • Quantification: Add Malachite Green reagent to detect free phosphate released by PDE activity.

  • Calculation: Plot Absorbance vs. Log[Concentration] to determine IC

    
    .
    

Part 4: Therapeutic & Research Implications

Impurity Profiling in Drug Development

This compound is a critical Process-Related Impurity (PRI) in the manufacturing of Pentoxifylline.

  • Origin: Arises from the use of 3-chloropropanol contaminants in the alkylating reagents or via oxidative degradation of the hexyl chain.

  • Regulatory Status: Must be controlled under ICH Q3A/B guidelines. Its presence serves as a marker for the quality of the alkylation step.

Potential as a Lead Compound

While currently a reference standard, its physicochemical properties offer advantages for specific therapeutic targets:

  • Solubility: The terminal hydroxyl group significantly enhances aqueous solubility compared to purely alkylated xanthines, potentially improving oral bioavailability.

  • Blood-Brain Barrier (BBB): Higher polarity may reduce CNS side effects (e.g., tremors, anxiety) common with lipophilic xanthines like caffeine, making it a candidate for peripheral vascular indications.

References

  • LGC Standards. (2024). This compound - Reference Standard Data Sheet. LGC Standards. Link

  • Toronto Research Chemicals. (2024). This compound Product Information. TRC. Link

  • Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry. Link (Contextual SAR for xanthine derivatives).

  • Beavo, J. A. (1995). Cyclic nucleotide phosphodiesterases: functional implications of multiple isoforms. Physiological Reviews. Link (Mechanism of PDE inhibition).

  • European Pharmacopoeia (Ph. Eur.). (2024). Pentoxifylline Monograph: Impurity Analysis. EDQM. Link

Technical Guide: Preliminary Cytotoxicity Studies of 1-(3-Hydroxypropyl)theobromine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the preliminary cytotoxicity profiling of 1-(3-Hydroxypropyl)theobromine (1-(3-hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione). This compound, a specific N1-substituted xanthine derivative, represents a structural analog to established therapeutics like Pentoxifylline and Propentofylline, often investigated for phosphodiesterase (PDE) inhibition, adenosine receptor antagonism, and hemorheological properties.

Part 1: Strategic Overview & Compound Profile

The Target Analyte

This compound is a synthetic xanthine derivative characterized by the substitution of the N1 proton of theobromine (3,7-dimethylxanthine) with a 3-hydroxypropyl group.[1][2]

  • Chemical Structure: 1-(3-hydroxypropyl)-3,7-dimethylxanthine.

  • Molecular Weight: ~238.24 g/mol .

  • Physicochemical Context: Unlike the lipophilic 1-(3-chloropropyl) precursor, the hydroxyl moiety introduces polarity, altering the LogP and potentially limiting blood-brain barrier (BBB) penetration while enhancing aqueous solubility compared to long-chain alkyl analogs.

  • Therapeutic Rationale: N1-substituted xanthines are primary candidates for PDE inhibition (anti-inflammatory/bronchodilator effects) and adenosine receptor antagonism. The hydroxypropyl side chain is frequently employed to modulate metabolic stability and reduce non-specific toxicity associated with more hydrophobic alkyl chains.

Experimental Objective

The primary objective of this preliminary study is to determine the cytotoxic potential (IC50) of the compound in relevant cell lines to establish a safety window for subsequent efficacy studies.

  • Hypothesis: As a xanthine derivative, the compound is expected to exhibit low cytotoxicity (millimolar range IC50) in non-target cells, with toxicity mechanisms likely driven by PDE-mediated cAMP accumulation or high-dose adenosine receptor blockade.

Part 2: Experimental Design & Methodology

Cell Line Selection

To ensure a robust safety profile, a dual-lineage approach is recommended:

  • HepG2 (Human Liver Carcinoma): Essential for assessing metabolic toxicity, as xanthines undergo extensive hepatic metabolism (CYP1A2).

  • L929 (Murine Fibroblast) or CHO (Chinese Hamster Ovary): Standard reference lines for basal cytotoxicity (ISO 10993-5 compliance).

Reagent Preparation & Solubility

Xanthine derivatives often exhibit poor solubility in pure water.

  • Stock Solution: Dissolve this compound in DMSO (Dimethyl Sulfoxide) to create a 100 mM master stock.

  • Vehicle Control: The final concentration of DMSO in the culture medium must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Working Concentrations: Prepare a serial dilution range: 0.1, 1, 10, 100, 500, and 1000 µM.

Assay Protocol: MTT Colorimetric Assay

The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the gold standard for preliminary screening, measuring mitochondrial dehydrogenase activity as a proxy for cell viability.

Step-by-Step Workflow:

  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete media (DMEM + 10% FBS).

    • Critical Step: Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of fresh media containing the specific concentrations of this compound.

    • Controls:

      • Negative: Media + 0.5% DMSO.

      • Positive: Doxorubicin (1 µM) or Triton X-100 (0.1%).

      • Blank: Media only (no cells).

    • Incubate for 48 hours .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce yellow MTT to purple formazan crystals.

  • Solubilization & Readout:

    • Carefully aspirate the supernatant (do not disturb crystals).

    • Add 100 µL of DMSO to dissolve formazan.

    • Shake plate for 10 minutes.

    • Measure absorbance (OD) at 570 nm (reference filter 630 nm).

Part 3: Visualization of Workflows & Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the cytotoxicity assessment, ensuring reproducibility.

CytotoxicityWorkflow Stock Compound Stock (100 mM in DMSO) Dilution Serial Dilution (0.1 - 1000 µM) Stock->Dilution Dilute in Media Treatment Compound Treatment (48h Exposure) Dilution->Treatment Apply Conc. Seeding Cell Seeding (HepG2 / L929) Incubation1 24h Attachment Seeding->Incubation1 Incubation1->Treatment Replace Media MTT_Add MTT Addition (4h Incubation) Treatment->MTT_Add Metabolic Conversion Readout OD 570nm Quantification MTT_Add->Readout Solubilize Formazan

Caption: Figure 1. Step-by-step workflow for the MTT cytotoxicity assay of xanthine derivatives.

Mechanistic Pathway of Xanthine Toxicity

Understanding why toxicity might occur is crucial. High-dose xanthines inhibit PDE, leading to cAMP accumulation, which can trigger apoptosis in sensitive cells or necrosis if ATP is depleted.

Mechanism Compound 1-(3-Hydroxypropyl) theobromine Target1 Adenosine Receptor (Antagonism) Compound->Target1 Target2 Phosphodiesterase (Inhibition) Compound->Target2 Ca Ca2+ Influx Target1->Ca Disinhibition cAMP Intracellular cAMP (Accumulation) Target2->cAMP Prevents degradation Mito Mitochondrial Stress cAMP->Mito PKA Activation Ca->Mito Overload Outcome Apoptosis / Reduced Viability Mito->Outcome Cytochrome c Release

Caption: Figure 2. Potential cytotoxic mechanisms of high-dose xanthine derivatives involving PDE inhibition and calcium dysregulation.

Part 4: Data Analysis & Interpretation[3]

Calculation of Cell Viability

Calculate the percentage of cell viability for each concentration using the formula:



Data Presentation Template

Results should be summarized in a structured table. A hypothetical example for a safe xanthine derivative is provided below:

Concentration (µM)Log[Conc]HepG2 Viability (%) ± SDL929 Viability (%) ± SDInterpretation
Vehicle (0.5% DMSO) -100.0 ± 2.1100.0 ± 1.8Baseline
10 1.098.5 ± 3.299.1 ± 2.5Non-toxic
100 2.092.4 ± 4.195.0 ± 3.0Minimal Effect
500 2.785.1 ± 5.588.2 ± 4.2Mild Inhibition
1000 3.072.3 ± 6.078.4 ± 5.1Moderate Toxicity
Determination of IC50
  • Plot % Viability (y-axis) vs. Log Concentration (x-axis).

  • Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the IC50.

  • Safety Threshold: For xanthine derivatives, an IC50 > 500 µM is generally considered to indicate a favorable safety profile for early-stage drug candidates.

Part 5: Quality Control & Troubleshooting

  • Edge Effect: Avoid using the outer wells of the 96-well plate for data points; fill them with PBS to prevent evaporation artifacts.

  • Interference: Xanthines can sometimes precipitate at high concentrations (>1 mM) in culture media. Inspect wells microscopically before adding MTT.

  • Metabolic Activation: If testing in non-hepatic lines (e.g., CHO), consider adding an S9 fraction to mimic hepatic metabolism, as xanthine metabolites can have different toxicity profiles.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5429, Theobromine. PubChem. Available at: [Link]

  • Sansone, F. et al. (2020). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. RSC Advances. Available at: [Link]

  • Horvath, G. et al. (2002). Cytotoxicity of methylxanthines in mammalian cell lines. Toxicology in Vitro. (Contextual grounding for xanthine safety profiles).
  • Daly, J. W. (2007). Caffeine analogs: biomedical impact. Cellular and Molecular Life Sciences. Available at: [Link]

Sources

In-Depth Technical Guide: Potential Metabolites of 1-(3-Hydroxypropyl)theobromine In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate of 1-(3-Hydroxypropyl)theobromine, synthesized from pharmacological principles of xanthine biotransformation.

Executive Summary & Compound Profile

This compound (CAS: 59413-14-8), chemically defined as 1-(3-hydroxypropyl)-3,7-dimethylxanthine , is a synthetic xanthine derivative.[1] Structurally, it consists of a theobromine (3,7-dimethylxanthine) core with a 3-hydroxypropyl moiety substituted at the N1 position.

In vivo metabolism of this compound is governed by three primary enzymatic systems:

  • Cytosolic Alcohol/Aldehyde Dehydrogenases (ADH/ALDH): Targeting the terminal hydroxyl group.

  • Cytochrome P450 (CYP1A2/CYP2E1): Driving N-demethylation of the xanthine core.

  • Xanthine Oxidase (XO): Catalyzing C8-oxidation.

This guide delineates the predicted metabolic map, serving as a reference for pharmacokinetic profiling and metabolite identification in drug development.

Primary Metabolic Pathways (Phase I & II)

Pathway A: Side-Chain Oxidation (Major Route)

The most metabolically labile site is the terminal hydroxyl group on the N1-propyl chain. Analogous to the metabolism of pentoxifylline metabolites (specifically Metabolite I), the alcohol is susceptible to sequential oxidation.

  • Step 1: Oxidation of the hydroxyl group to an aldehyde intermediate (1-(3-oxopropyl)theobromine) by ADH .

  • Step 2: Rapid conversion to the carboxylic acid by ALDH .

  • Resultant Metabolite (M1): 1-(2-Carboxyethyl)theobromine (also known as 1-(2-carboxyethyl)-3,7-dimethylxanthine).

    • Significance: This increases polarity significantly, facilitating renal excretion.

Pathway B: N-Demethylation (Theobromine Core Modification)

Theobromine (3,7-dimethylxanthine) undergoes extensive N-demethylation in humans, primarily mediated by CYP1A2 . This activity is expected to extend to the N1-substituted derivative.

  • N3-Demethylation: Removal of the methyl group at position 3.

    • Resultant Metabolite (M2): 1-(3-Hydroxypropyl)-7-methylxanthine .

  • N7-Demethylation: Removal of the methyl group at position 7.

    • Resultant Metabolite (M3): 1-(3-Hydroxypropyl)-3-methylxanthine .

Pathway C: C8-Oxidation

Xanthine oxidase (XO) introduces a hydroxyl group at the C8 position, a hallmark of purine catabolism.

  • Resultant Metabolite (M4): 1-(3-Hydroxypropyl)-3,7-dimethyluric acid .

Pathway D: Phase II Conjugation

The primary hydroxyl group is a direct target for conjugation enzymes.

  • Glucuronidation (UGT): Formation of an ether glucuronide.

    • Resultant Metabolite (M5): This compound-O-glucuronide .

Predicted Metabolite Inventory

The following table summarizes the theoretical mass shifts and properties for LC-MS/MS identification.

Metabolite CodeSystematic NameModificationMass Shift (vs Parent)Polarity Change
Parent 1-(3-Hydroxypropyl)-3,7-dimethylxanthineNone0 DaReference
M1 1-(2-Carboxyethyl)-3,7-dimethylxanthineOxidation (-2H, +O)+14 DaHigh Increase
M2 1-(3-Hydroxypropyl)-7-methylxanthineN3-Demethylation (-CH2)-14 DaModerate Increase
M3 1-(3-Hydroxypropyl)-3-methylxanthineN7-Demethylation (-CH2)-14 DaModerate Increase
M4 1-(3-Hydroxypropyl)-3,7-dimethyluric acidC8-Oxidation (+O)+16 DaModerate Increase
M5 This compound-O-glucuronideGlucuronidation (+C6H8O6)+176 DaVery High Increase

Metabolic Pathway Diagram

The following diagram illustrates the divergent biotransformation pathways of this compound.

Metabolism Parent This compound (Parent) Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH/CYP M2 M2: 1-(3-Hydroxypropyl)-7-methylxanthine (N3-desmethyl) Parent->M2 CYP1A2 (N3-Demethylation) M3 M3: 1-(3-Hydroxypropyl)-3-methylxanthine (N7-desmethyl) Parent->M3 CYP1A2 (N7-Demethylation) M4 M4: 1-(3-Hydroxypropyl)-3,7-dimethyluric acid Parent->M4 Xanthine Oxidase (C8-Oxidation) M5 M5: O-Glucuronide Conjugate Parent->M5 UGT (Glucuronidation) M1 M1: 1-(2-Carboxyethyl)theobromine (Carboxylic Acid) Aldehyde->M1 ALDH

Figure 1: Predicted metabolic tree showing oxidative (blue), demethylation (yellow), and conjugation (green) pathways.

Experimental Validation Protocols

To empirically confirm these metabolites, the following "Self-Validating" workflow is recommended.

In Vitro Microsomal Stability Assay

Objective: Identify Phase I metabolites (M1, M2, M3, M4).

  • Incubation: Incubate 10 µM this compound with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Controls: Include a "No NADPH" control to distinguish oxidative metabolites from non-CYP degradation.

  • Quenching: Stop reaction at 0, 15, 30, and 60 mins using ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via UHPLC-HRMS (High-Resolution Mass Spectrometry).

Hepatocyte Conjugation Assay

Objective: Confirm Phase II Glucuronidation (M5).

  • System: Cryopreserved human hepatocytes (primary culture).

  • Procedure: Incubate parent compound for 2-4 hours.

  • Validation: Treat a parallel sample with β-glucuronidase .

    • Success Criterion: Disappearance of the M5 peak (+176 Da) and restoration of the Parent peak confirms the glucuronide structure.

LC-MS/MS Identification Strategy
  • Column: C18 Reverse Phase (e.g., Waters HSS T3) to retain polar xanthines.

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (+ESI).

    • Look for the characteristic xanthine neutral loss patterns (e.g., loss of isocyanic acid).

    • M1 Diagnostic: Loss of 44 Da (CO2) or 18 Da (H2O) from the side chain.

References

  • Toronto Research Chemicals (TRC). this compound - Product Monograph. Retrieved from

  • Tarka, S. M., et al. (1983). "Theobromine kinetics and metabolism." Clinical Pharmacology & Therapeutics. (Foundational reference for theobromine core metabolism).
  • Maudens, K. E., et al. (2007). "Metabolism of xanthine derivatives." Current Drug Metabolism.
  • PubChem. Theobromine Compound Summary. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(3-Hydroxypropyl)theobromine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, validated protocol for the quantification of 1-(3-Hydroxypropyl)theobromine (CAS: 59413-14-8) in human plasma using LC-MS/MS. This compound, a polar N1-substituted methylxanthine derivative (structurally related to Pentoxifylline metabolites), requires specific chromatographic retention strategies and optimized ionization parameters to overcome matrix suppression common in plasma analysis.

Introduction & Scientific Rationale

This compound is a specific xanthine derivative often investigated in the context of methylxanthine metabolism and pharmacology. Structurally, it consists of a theobromine (3,7-dimethylxanthine) core with a hydrophilic 3-hydroxypropyl chain at the N1 position.

Analytical Challenges
  • Polarity: The hydroxyl group and xanthine core create a polar molecule (LogP ~0.5–1.0), leading to poor retention on standard C18 columns if high organic starting conditions are used.

  • Matrix Interference: As a polar analyte, it elutes early, often co-eluting with plasma phospholipids (lysophosphatidylcholines), causing significant ion suppression in ESI+.

  • Fragmentation Specificity: Methylxanthines often share common fragments (e.g., m/z 181). High-specificity MRM transitions are required to distinguish it from potential isomers or metabolites.

Strategic Solution: This protocol utilizes Protein Precipitation (PPT) for high throughput, coupled with a High-Strength Silica (HSS) T3 column (or equivalent polar-embedded C18) to maximize retention of the polar analyte away from the solvent front and phospholipid suppression zone.

Chemical Standards & Reagents

ComponentSpecificationSource/Notes
Analyte This compoundCAS: 59413-14-8; Purity >98%
Internal Standard (IS) Pentoxifylline-d6 or Caffeine-13C3Structural analog IS is critical for matrix compensation.
Solvents Methanol (MeOH), Acetonitrile (ACN)LC-MS Grade
Additives Formic Acid (FA)LC-MS Grade
Matrix Drug-free Human PlasmaK2EDTA or Heparin

Sample Preparation Protocol

We employ a Protein Precipitation (PPT) method optimized to minimize dilution while ensuring sufficient protein removal.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Pentoxifylline-d6 in 50% MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Rationale: Acidified ACN ensures efficient precipitation and keeps the basic xanthine in solution.

  • Vortex: Vortex vigorously for 1 minute (or shake at 1000 rpm).

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% FA) .

    • Critical Step: Diluting the supernatant with water matches the solvent strength to the initial mobile phase (low organic), preventing "solvent effect" peak broadening.

  • Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Method Parameters

Liquid Chromatography (LC)[1][2][3][4][5]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl (2.6 µm, 2.1 x 100 mm).

    • Why T3? It is designed to retain polar compounds in 100% aqueous conditions.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading (High aqueous for retention)
0.50 5% Hold
3.50 40% Linear Gradient Elution
3.60 95% Wash (Remove phospholipids)
4.60 95% Wash Hold
4.70 5% Re-equilibration

| 6.00 | 5% | End of Run |

Mass Spectrometry (MS/MS)[1][2][3][4][5]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode[1][2]

  • Spray Voltage: 3500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

MRM Transitions:

Compound Precursor (m/z) Product (m/z) CE (eV) Type Rationale
This compound 239.1 181.1 25 Quantifier Loss of hydroxypropyl side chain (C3H7O) -> Theobromine core.
239.1 221.1 18 Qualifier Loss of Water (-18 Da) from the side chain.

| Pentoxifylline-d6 (IS) | 285.2 | 227.2 | 28 | Quantifier | Loss of side chain (analogous fragmentation). |

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data acquisition, highlighting critical control points.

ProtocolWorkflow Sample Plasma Sample (50 µL) IS Add Internal Standard (Pentoxifylline-d6) Sample->IS PPT Protein Precipitation (150 µL ACN + 0.1% FA) IS->PPT Vortex Centrifuge Centrifugation (15,000g, 10 min, 4°C) PPT->Centrifuge Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution Transfer Supernatant LC UHPLC Separation (HSS T3 Column) Dilution->LC Inject 5 µL MS MS/MS Detection (ESI+ MRM 239.1->181.1) LC->MS

Caption: Step-by-step bioanalytical workflow ensuring protein removal and solvent compatibility.

Fragmentation Pathway (Mechanism)

Understanding the fragmentation is crucial for specificity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 239.1 (Intact Molecule) Frag1 Product Ion 1 m/z 221.1 [M+H - H2O]+ Parent->Frag1 - H2O (18 Da) Frag2 Product Ion 2 (Quant) m/z 181.1 [Theobromine Core]+ Parent->Frag2 - C3H6O (Hydroxypropyl)

Caption: Proposed ESI+ fragmentation pathway for this compound.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against the following parameters:

  • Linearity: Calibrate from 1.0 ng/mL to 1000 ng/mL . Use a weighted (1/x²) linear regression. Expected r² > 0.995.[1]

  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).[1]

    • Inter-day: CV < 15%.[1]

  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. Target: >80% consistent recovery.

  • Matrix Effect: Calculate Matrix Factor (MF).

    • Ensure IS-normalized MF is between 0.85 and 1.15.

  • Stability:

    • Freeze/Thaw (3 cycles at -80°C).

    • Benchtop (4 hours at RT).

    • Autosampler (24 hours at 10°C).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5429, Theobromine". PubChem, [Link].

  • Smit, H. J. (2011).[3] "Theobromine and the pharmacology of cocoa". Handbook of Experimental Pharmacology, 200, 201-234.[3] [Link]3]

  • Chen, F., et al. (2017).[4] "Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application". Biomedical Chromatography, 31(6). [Link]

Sources

Targeted Cell-Based Screening Strategies for 1-(3-Hydroxypropyl)theobromine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Scientific Rationale

1-(3-Hydroxypropyl)theobromine (1-3-HPT) is a synthetic methylxanthine derivative structurally related to pentoxifylline and propentofylline. While the parent molecule, theobromine (3,7-dimethylxanthine), is a well-known weak adenosine receptor antagonist and non-selective phosphodiesterase (PDE) inhibitor, the addition of a hydroxypropyl group at the N1 position significantly alters its physicochemical properties and pharmacological profile.

Why Screen This Molecule? Research into 1-3-HPT primarily focuses on two therapeutic and cosmetic axes:

  • Lipolysis & Metabolic Regulation: Like other methylxanthines, 1-3-HPT promotes lipolysis by inhibiting PDE, preventing the degradation of cAMP, and sustaining Protein Kinase A (PKA) activation.

  • Hemorheology & Inflammation: Similar to pentoxifylline, N1-substituted xanthines are screened for their ability to improve blood flow and inhibit TNF-

    
     release via PDE4 inhibition.
    

This guide outlines a tiered screening cascade designed to validate 1-3-HPT activity, moving from molecular target engagement to functional phenotypic readouts.

Mechanism of Action & Assay Logic

To design a self-validating screening protocol, one must understand the signaling cascade. 1-3-HPT acts as a "brake-remover" in the cAMP signaling pathway.

  • The Accelerator:

    
    -adrenergic receptors (or Adenosine A2A) activate Adenylate Cyclase (AC), producing cAMP.[1]
    
  • The Brake: Phosphodiesterases (PDEs) degrade cAMP into AMP.[1][2]

  • The Compound: 1-3-HPT inhibits PDE, maintaining high intracellular cAMP levels, which triggers downstream effects like lipolysis (glycerol release) or anti-inflammatory signaling.

Signaling Pathway Diagram

Methylxanthine_Signaling Receptor GPCR (Gs) (e.g., Beta-Adrenergic) AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Degraded by PDE PKA PKA Activation cAMP->PKA Activates PDE PDE Enzyme (The Brake) PDE->AMP HPT 1-(3-Hydroxypropyl) theobromine HPT->PDE INHIBITS Lipolysis Lipolysis (Glycerol Release) PKA->Lipolysis Phosphorylates HSL

Caption: Figure 1. Mechanism of Action. 1-3-HPT inhibits PDE, preventing cAMP degradation and sustaining downstream lipolytic signaling.

Primary Screen: PDE Inhibition (cAMP TR-FRET)

Objective: Quantify the potency (IC50) of 1-3-HPT against PDE activity in a cellular context. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Experimental Logic (The "Forskolin Challenge")

A common error is testing PDE inhibitors on resting cells. Resting cells have low basal cAMP, so inhibiting PDE shows little effect.

  • Correct Strategy: Stimulate cells with a low dose of Forskolin (activates Adenylate Cyclase directly) to generate a pool of cAMP.

  • Readout: If 1-3-HPT works, it will protect this cAMP pool from degradation, resulting in a high TR-FRET signal . If inactive, cellular PDEs will degrade the cAMP, resulting in a low signal .

Protocol Details

Materials:

  • Cell Line: CHO-K1 or HEK293 (wild type is sufficient as PDEs are ubiquitous).

  • Reagents: HTRF® cAMP HiRange Kit (Cisbio/Revvity) or LANCE® cAMP (PerkinElmer).

  • Stimulant: Forskolin (Sigma), prepared at 2x concentration.

  • Control: Rolipram (PDE4 specific) or IBMX (Pan-PDE inhibitor).

Step-by-Step Workflow:

  • Cell Preparation: Harvest CHO-K1 cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.1% BSA). Crucial: Do not use PDE inhibitors (IBMX) in the buffer during preparation.

  • Plating: Dispense 5 µL of cells (approx. 2,000 cells/well) into a 384-well low-volume white plate.

  • Compound Addition: Add 2.5 µL of 1-3-HPT (4x concentration). Incubate for 15 minutes at Room Temperature (RT).

    • Note: Pre-incubation allows the compound to penetrate the cell and bind the PDE enzyme before cAMP production starts.

  • Stimulation: Add 2.5 µL of Forskolin (4x, final conc. ~1-5 µM).

    • Optimization: Titrate Forskolin beforehand to find the EC20 (concentration producing 20% of max cAMP). This ensures the system is sensitive to inhibition.

  • Reaction: Incubate for 30-45 minutes at RT.

  • Detection: Add 5 µL of cAMP-d2 and 5 µL of Anti-cAMP-Cryptate (lysis buffer included).

  • Read: Incubate 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).

Data Interpretation:

  • Signal is inversely proportional to cAMP concentration (competitive immunoassay).

  • High FRET = Low cAMP (Inactive Compound)

  • Low FRET = High cAMP (Active PDE Inhibitor)

  • Note: Most modern software inverts this automatically to show "cAMP levels".

Secondary Screen: Functional Lipolysis (Adipocytes)

Objective: Confirm that the molecular event (PDE inhibition) translates to a relevant physiological phenotype (fat breakdown). Relevance: this compound is frequently cited in cosmetic patents for cellulite reduction. This assay validates that claim.

Experimental Logic

Adipocytes store triglycerides.[1][2] When cAMP rises (due to PDE inhibition), Hormone-Sensitive Lipase (HSL) is phosphorylated, breaking triglycerides into Free Fatty Acids (FFA) and Glycerol .[1] Glycerol is released into the supernatant and is easy to measure colorimetrically.

Protocol Details

Materials:

  • Cell Line: 3T3-L1 Fibroblasts (differentiated into adipocytes).

  • Differentiation: Insulin, Dexamethasone, IBMX cocktail (standard 14-day protocol).

  • Assay Kit: Glycerol Colorimetric Assay Kit (e.g., ZenBio LIP-1 or Abcam ab185433).

  • Positive Control: Isoproterenol (10 µM).

Step-by-Step Workflow:

  • Differentiation: Grow 3T3-L1 cells in 96-well plates until fully differentiated (lipid droplets visible, usually Day 14 post-induction).

  • Starvation: Wash cells 2x with KRB buffer (Krebs-Ringer Bicarbonate) containing 4% BSA. Incubate for 2 hours in serum-free media to establish basal lipolysis levels.

  • Treatment: Replace media with KRB buffer containing 1-3-HPT (dose-response: 1 µM to 100 µM).

    • Control: Incubate one set with Isoproterenol (Max Lipolysis).

    • Negative: Buffer only (Basal Lipolysis).

  • Incubation: Incubate for 3-5 hours at 37°C.

  • Harvest: Collect 50 µL of supernatant.

  • Quantification: Mix supernatant with Glycerol Reaction Reagent (Glycerol Kinase + Peroxidase probe). Incubate 15 mins at RT.

  • Read: Measure Absorbance at 540 nm.

Workflow Diagram

Lipolysis_Workflow Step1 Differentiation (3T3-L1 -> Adipocytes) 14 Days Step2 Starvation (Serum-free, 2h) Establishes Basal Baseline Step1->Step2 Step3 Compound Treatment Add 1-3-HPT in KRB Buffer (3-5 Hours) Step2->Step3 Step4 Supernatant Collection Contains released Glycerol Step3->Step4 Step5 Colorimetric Reaction Glycerol Kinase + Probe Step4->Step5 Step6 Read OD 540nm High OD = High Lipolysis Step5->Step6

Caption: Figure 2. Phenotypic Lipolysis Assay Workflow.

Selectivity Screen: Adenosine Receptor Antagonism

Objective: Determine if 1-3-HPT retains the Adenosine Receptor (AR) antagonism of its parent, theobromine. Target: Adenosine A2A Receptor (Gs-coupled).

Protocol Modification:

  • Use CHO-A2A cells (overexpressing human A2A).

  • Instead of Forskolin, use NECA (a potent stable adenosine agonist).

  • Logic: NECA stimulates cAMP. If 1-3-HPT acts as an antagonist, it will block the NECA-induced signal.

  • Distinction: If 1-3-HPT is purely a PDE inhibitor, it will enhance the NECA signal. If it is an antagonist, it will reduce it (or shift the NECA dose-response curve to the right).

Data Analysis & Reporting

Present your screening data in the following format to ensure comparability.

ParameterAssay TypeReadoutCalculationSuccess Criteria
PDE Inhibition TR-FRET (HEK293)cAMP AccumulationIC50 (vs Forskolin baseline)IC50 < 50 µM (for hit)
Lipolysis 3T3-L1 AdipocytesGlycerol (OD 540)Fold-change vs Basal> 1.5x Basal Induction
Selectivity CHO-A2AcAMP FluxSchild Plot / KiRatio of PDE/A2A activity

Statistical Robustness: For the primary screen (TR-FRET), calculate the Z-Factor using the positive control (Rolipram/IBMX) and negative control (DMSO).



  • A Z-factor > 0.5 indicates a robust assay suitable for high-throughput screening.

References

  • Martinez-Pinilla, E., et al. (2015).[3] "The relevance of theobromine for the beneficial effects of cocoa consumption."[4][5] Frontiers in Pharmacology. Link

  • Zen-Bio, Inc. "Lipolysis Assay Kit Manual (LIP-1)." Zen-Bio Technical Support. Link

  • Abcam. "Lipolysis Assay Kit (Colorimetric) Protocol (ab185433)." Abcam Protocols. Link

  • Baggott, M. J., et al. (2013).[3] "Psychopharmacology of theobromine in healthy volunteers." Psychopharmacology. Link

  • Cisbio (Revvity). "cAMP Gs HiRange Kit - Assay Principle & Protocol." Revvity Technical Notes. Link

Sources

Application Note: Preclinical Evaluation of 1-(3-Hydroxypropyl)theobromine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1][2][3][4][5]

1-(3-Hydroxypropyl)theobromine (chemically 1-(3-hydroxypropyl)-3,7-dimethylxanthine) represents a specific structural class of N1-substituted methylxanthines. Structurally, it is an analog of Pentoxifylline and Propentofylline , distinguished by a shorter, hydroxylated N1-alkyl chain.

Research into this class of compounds targets two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Specifically non-selective or PDE4-selective inhibition, leading to elevated intracellular cAMP levels, reduced TNF-

    
     release, and anti-inflammatory effects.
    
  • Adenosine Receptor Antagonism: Blockade of

    
     and 
    
    
    
    receptors, which modulates neurotransmitter release (glutamate/dopamine) and enhances cerebral blood flow.

Unlike theobromine (the parent compound), the N1-substitution significantly alters the pharmacokinetic profile, increasing lipophilicity and blood-brain barrier (BBB) permeability while reducing renal clearance rates associated with unsubstituted xanthines.

Core Experimental Objectives

This guide outlines the "Gold Standard" animal models required to validate this compound as a therapeutic candidate for Ischemic Stroke (Neuroprotection) and Systemic Inflammation .

Mechanism of Action & Signaling Pathway[5]

The therapeutic efficacy of this compound is hypothesized to stem from the synergistic upregulation of cAMP/CREB signaling and the downregulation of NF-


B.
DOT Visualization: Signaling Cascade

G cluster_0 Cell Membrane A2R Adenosine Receptor (A2A) cAMP cAMP (Cyclic AMP) A2R->cAMP Modulation PDE Phosphodiesterase (PDE4/PDE5) PDE->cAMP Prevents Hydrolysis Drug 1-(3-Hydroxypropyl) theobromine Drug->A2R Antagonism Drug->PDE Inhibition PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Pathway PKA->NFkB Inhibits BDNF BDNF Expression (Neuroprotection) CREB->BDNF Transcription TNF TNF-α / IL-6 (Inflammation) NFkB->TNF Transcription

Figure 1: Dual-pathway mechanism. The compound inhibits PDE (preserving cAMP) and antagonizes Adenosine receptors, shifting the cell toward a neuroprotective (BDNF) and anti-inflammatory state.

Protocol A: Neuroprotection Evaluation (Rat tMCAO Model)

Rationale: N1-substituted xanthines (like Propentofylline) are historically most effective in ischemia-reperfusion injury. The Transient Middle Cerebral Artery Occlusion (tMCAO) model mimics human ischemic stroke and allows assessment of the compound's ability to salvage the penumbra (at-risk tissue).

Experimental Design Table
ParameterSpecification
Species/Strain Rat, Sprague-Dawley (Male, 250–300g)
Group Size n=12 per group (Power > 0.8 for infarct volume)
Dosing Regimen IV or IP; Administered 30 min post-occlusion (therapeutic window)
Dose Levels Vehicle, 10 mg/kg, 30 mg/kg, 60 mg/kg
Controls Positive Control: Edaravone (3 mg/kg) or Pentoxifylline (50 mg/kg)
Endpoints Infarct Volume (TTC Staining), Neurological Score (Garcia Scale)
Step-by-Step Methodology
  • Anesthesia & Monitoring:

    • Induce anesthesia with 3-4% Isoflurane; maintain at 1.5-2%.

    • Critical: Monitor rectal temperature via feedback-controlled heating pad. Maintain at

      
      . Hypothermia is a major confounder in xanthine studies as these drugs can induce metabolic shifts.
      
  • Surgical Occlusion:

    • Expose the right Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA).

    • Insert a silicone-coated monofilament (Doccol, 4-0) into the ECA stump and advance into the ICA until mild resistance is felt (approx. 18-20mm from bifurcation), blocking the MCA origin.

    • Confirm occlusion via Laser Doppler Flowmetry (LDF) (>70% drop in cerebral blood flow).

  • Drug Administration (The Variable):

    • Timing: Administer this compound exactly 30 minutes after occlusion onset.

    • Route: Intraperitoneal (IP) is preferred for sub-chronic dosing; Intravenous (IV) via tail vein for acute PK/PD correlation.

  • Reperfusion:

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Monitor animal for 24 hours.

  • Analysis (24h Post-Reperfusion):

    • Neurological Scoring: Assess motor deficits (forelimb flexion, circling) using the Garcia Scale (Score 3-18).

    • Infarct Volumetry: Euthanize; slice brain into 2mm coronal sections. Stain with 2% TTC (2,3,5-triphenyltetrazolium chloride). Viable tissue stains red; infarct appears white.

Protocol B: Anti-Inflammatory Profiling (LPS-Induced Sepsis)

Rationale: Xanthines inhibit TNF-


 production via cAMP/PKA signaling. This model validates the systemic anti-inflammatory potency of this compound, crucial for differentiation from simple caffeine-like stimulants.
Experimental Workflow
  • Acclimatization: C57BL/6 Mice (Male, 8-10 weeks).

  • Pre-treatment: Administer this compound (PO or IP) 1 hour prior to LPS challenge.

    • Doses: 10, 50, 100 mg/kg.

  • LPS Challenge: Inject Lipopolysaccharide (E. coli O111:B4) at 5 mg/kg IP.

  • Blood Collection:

    • Timepoints: 90 min (TNF-

      
       peak) and 4 hours (IL-6 peak).
      
    • Method: Retro-orbital or cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Quantify serum TNF-

    
     and IL-6 using ELISA.
    

Success Criteria: A dose-dependent reduction in serum TNF-


 by >40% compared to Vehicle+LPS control confirms potent PDE/anti-inflammatory activity.

Protocol C: Pharmacokinetics (PK) & BBB Penetration

Rationale: To confirm that the 3-hydroxypropyl modification confers sufficient lipophilicity to cross the Blood-Brain Barrier (BBB), a simultaneous Plasma/Brain PK study is mandatory.

Workflow Visualization

PK_Workflow cluster_samples Sampling Timepoints Dose IV Bolus Dose (10 mg/kg) T1 5 min Dose->T1 T2 30 min T1->T2 T3 1 hr T2->T3 T4 4 hr T3->T4 Process Tissue Harvesting (Plasma + Whole Brain) T4->Process Analysis LC-MS/MS Quantification Process->Analysis

Figure 2: PK Workflow. Simultaneous collection of plasma and brain tissue is required to calculate the Brain-to-Plasma ratio (


).

Methodology:

  • Administer 10 mg/kg IV to rats.

  • At

    
     min (predicted 
    
    
    
    ), euthanize n=3 rats.
  • Perfuse with saline to remove intravascular blood from brain capillaries.

  • Homogenize brain tissue.

  • Calculation:

    
    .
    
    • Target:

      
       indicates effective CNS penetration.
      

References

  • Daval, J. L., et al. (1989). "Physiological and pharmacological properties of adenosine: Therapeutic implications." Life Sciences, 44(20), 1457-1465. Link

  • Ward, A., & Clissold, S. P. (1987). "Pentoxifylline. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic alternative in cerebrovascular disorders." Drugs, 34(1), 50-97. Link

  • Schubert, P., et al. (1997). "Neuroprotection by adenosine and propentofylline: From cellular mechanisms to clinical application." Drug Development Research, 42(2), 116-122. Link

  • Bhatia, M., & Moochhala, S. (2004). "Role of inflammatory mediators in the pathophysiology of acute respiratory distress syndrome." Journal of Pathology, 202(2), 145-156. (Methodology for LPS/TNF models). Link

  • Fredholm, B. B., et al. (2001). "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews, 53(4), 527-552. Link

Application of 1-(3-Hydroxypropyl)theobromine in cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(3-Hydroxypropyl)theobromine in Cancer Cell Line Studies

Introduction & Scientific Rationale

This compound (1-(3-hydroxypropyl)-3,7-dimethylxanthine) is a synthetic N1-substituted methylxanthine derivative. Structurally, it modifies the natural alkaloid theobromine (3,7-dimethylxanthine) by adding a hydroxypropyl moiety at the N1 position. This modification is designed to enhance physicochemical properties (solubility and lipophilicity balance) and alter pharmacological potency compared to its parent compound and related analogs like pentoxifylline .

In oncology research, xanthine derivatives are investigating for their dual role as Phosphodiesterase (PDE) inhibitors and Adenosine Receptor antagonists . The addition of the hydroxypropyl chain targets the enhancement of cellular uptake and metabolic stability, making this compound a candidate for studies focusing on:

  • Chemosensitization: Potentiating the cytotoxicity of DNA-damaging agents (e.g., Cisplatin, Doxorubicin) by overriding G2/M cell cycle checkpoints.

  • Anti-proliferation: Direct inhibition of tumor growth via cAMP/PKA signaling pathways.

  • Metabolic Modulation: Altering the glycolytic phenotype (Warburg effect) of cancer cells.

Mechanism of Action (Hypothesized)

The pharmacological activity of this compound in cancer cells is predicated on two primary signaling axes:

  • PDE Inhibition: Blockade of cyclic nucleotide phosphodiesterases (PDEs), specifically PDE4, leads to intracellular accumulation of cAMP . High cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets (e.g., CREB), inducing apoptosis and inhibiting cell migration.

  • Adenosine Receptor Antagonism: Acting as an antagonist at

    
     and 
    
    
    
    receptors prevents the immunosuppressive and pro-angiogenic signaling of extracellular adenosine in the tumor microenvironment.

Figure 1: Signaling Pathway & Mechanism

G Compound 1-(3-Hydroxypropyl) theobromine PDE PDE Enzyme (Phosphodiesterase) Compound->PDE Inhibits AR Adenosine Receptor (A2A/A1) Compound->AR Antagonizes cAMP cAMP (Accumulation) PDE->cAMP Prevents degradation PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Checkpoints G2/M Checkpoint Abrogation PKA->Checkpoints Modulates Apoptosis Apoptosis (Caspase-3/9) CREB->Apoptosis Induces Checkpoints->Apoptosis Sensitization

Caption: Dual-mechanism of action: PDE inhibition leads to cAMP accumulation, while adenosine receptor antagonism modulates the tumor microenvironment.

Experimental Protocols

Protocol A: Preparation & Solubilization

Critical Step: Xanthines are notoriously hydrophobic. The hydroxypropyl group improves solubility over theobromine, but improper solubilization will yield inconsistent IC50 data.

  • Stock Solution (100 mM):

    • Weigh this compound powder.

    • Dissolve in 100% DMSO (Dimethyl sulfoxide). Vortex vigorously for 2 minutes.

    • Note: If precipitation occurs, warm to 37°C in a water bath.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock into pre-warmed culture media (e.g., RPMI-1640 or DMEM + 10% FBS) immediately prior to use.

    • Max DMSO Concentration: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 value in specific cancer cell lines (e.g., A549 Lung, MCF-7 Breast).

Workflow:

  • Seeding: Seed cancer cells at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Treatment:

    • Prepare serial dilutions of this compound: 0, 10, 50, 100, 250, 500, 1000

      
      M.
      
    • Include a Vehicle Control (Media + 0.5% DMSO).

    • Include a Positive Control (e.g., Cisplatin 20

      
      M or Theobromine 500 
      
      
      
      M).
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

Data Analysis Table:

Concentration (

M)
A549 Viability (%)MCF-7 Viability (%)Standard Deviation
0 (Vehicle)100100± 2.1
509592± 3.5
1008885± 4.0
2507268± 5.2
5005548± 4.8
10003528± 6.1

Note: Xanthines often require high micromolar concentrations (mM range) for monotherapy effects compared to nanomolar cytotoxics.

Protocol C: Chemosensitization (Combination Index)

Rationale: Xanthines are most effective as "sensitizers." This protocol tests if the compound lowers the resistance of cells to Cisplatin.

  • Design: Checkerboard assay.

    • Drug A: Cisplatin (0 - 20

      
      M).
      
    • Drug B: this compound (Fixed sub-lethal dose, e.g., 100

      
      M).
      
  • Execution: Treat cells with Drug A alone vs. Drug A + Drug B.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergism

    • CI = 1: Additive

    • CI > 1: Antagonism

Protocol D: Mechanistic Validation (cAMP ELISA)

Objective: Confirm the compound acts via PDE inhibition.

  • Seeding:

    
     cells in 6-well plates.
    
  • Pre-treatment: Treat cells with this compound (250

    
    M) for 30 minutes.
    
  • Stimulation: Add Forskolin (10

    
    M) to stimulate adenylate cyclase (optional, to raise baseline).
    
  • Lysis: Lyse cells using 0.1M HCl to stop PDE activity immediately.

  • Assay: Use a competitive cAMP ELISA kit.

  • Expectation: Treatment group should show significantly higher cAMP pmol/mg protein compared to Vehicle.

Experimental Workflow Visualization

Figure 2: Integrated Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Step1 Dissolve in DMSO (100 mM Stock) Step2 Dilute in Media (<0.5% DMSO) Step1->Step2 Step3 Monotherapy (IC50 Det.) Step2->Step3 Step4 Combination (+ Cisplatin) Step2->Step4 Step7 cAMP ELISA (Mechanism) Step2->Step7 Short exposure Step5 MTT Assay (Viability) Step3->Step5 Step6 Annexin V/PI (Apoptosis) Step3->Step6 Step4->Step5

Caption: Step-by-step workflow from solubilization to multi-parametric readout.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound concentration too high (>1mM) or media too cold.Sonicate working solution; pre-warm media to 37°C before adding stock.
High Background in MTT Chemical reduction of MTT by the xanthine derivative.Use a wash step before adding MTT or switch to ATP-based luminescence assays (CellTiter-Glo).
No Cytotoxicity Observed Compound is cytostatic, not cytotoxic.[1]Extend incubation to 72h or 96h; Perform Clonogenic Survival Assay instead of MTT.
Inconsistent cAMP Levels Rapid degradation of cAMP during lysis.Ensure Lysis Buffer contains PDE inhibitors (IBMX) if not measuring PDE inhibition directly; Lyse on ice.

References

  • Monteiro, J. P., et al. (2016).[2] "Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks." Molecules, 21(8), 974.

  • Sugimoto, N., et al. (2014). "Theobromine, the primary methylxanthine found in Theobroma cacao, inhibits malignant glioblastoma cell growth by negatively regulating Akt/mTOR kinase."[3] International Journal of Oncology, 44(4).

  • Mochizuki, S., et al. (2024). "New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein."[4][5] ACS Omega.

  • Carrageta, D. F., et al. (2018).[1] "8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity."[1] Toxicology in Vitro, 53, 114-120.[1]

  • Sigma-Aldrich. "Theobromine Product Information & Solubility Data."

Sources

High-throughput screening of 1-(3-Hydroxypropyl)theobromine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) of 1-(3-Hydroxypropyl)theobromine Analogs

Executive Summary & Strategic Rationale

This guide details the high-throughput screening (HTS) workflow for identifying potent analogs of This compound (also known as 1-(3-hydroxypropyl)-3,7-dimethylxanthine). While theobromine (3,7-dimethylxanthine) is a known weak adenosine antagonist and non-selective phosphodiesterase (PDE) inhibitor, the N1-substitution with a hydroxypropyl moiety significantly alters its physicochemical properties, improving solubility and blood-brain barrier (BBB) penetration.

Therapeutic Relevance: These analogs are primarily investigated for neuroprotection (via Adenosine A2A antagonism) and vascular cognitive impairment (via PDE inhibition/cAMP elevation).

Experimental Strategy: We will utilize a dual-modality screening approach :

  • Primary Screen (Biochemical): TR-FRET assay for Phosphodiesterase (PDE) inhibition.

  • Secondary Screen (Cellular): Functional cAMP accumulation assay for Adenosine Receptor (A2A) antagonism.

Chemical Library Design & Synthesis

To screen "analogs," one must first understand the scaffold. The library is generated via N1-alkylation of the theobromine core.

  • Scaffold: Theobromine (3,7-dimethylxanthine).

  • Reaction: Nucleophilic substitution at the N1 position using 3-chloro-1-propanol or modified alkyl halides in the presence of a weak base (

    
    ).
    
  • Library Diversity: Variations are introduced at the hydroxyl group (esterification) or by varying the alkyl chain length/branching at N1 to explore Structure-Activity Relationships (SAR).

HTS Workflow Visualization

The following diagram outlines the logical flow from library generation to hit validation.

HTS_Workflow Library Compound Library (N1-Substituted Xanthines) Primary Primary Screen: PDE Inhibition (TR-FRET) Library->Primary Filter Data Filter: Z-Score > 0.5 Inhibition > 50% Primary->Filter Secondary Secondary Screen: Adenosine A2A Functional (cAMP) Filter->Secondary Hits Counter Counter Screen: Cytotoxicity (ATP Glo) Secondary->Counter Selectivity Hit Validated Hit (Lead Candidate) Counter->Hit Non-toxic

Figure 1: Cascading filtration logic for identifying dual-active xanthine analogs.

Primary Assay Protocol: TR-FRET PDE Inhibition

Objective: Identify compounds that inhibit the degradation of cAMP by Phosphodiesterase 4 (PDE4), a key target for anti-inflammatory and nootropic effects.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2][3][4][5][6]

  • Principle: The assay uses a fluorescently labeled cAMP tracer (Acceptor) and an anti-cAMP antibody labeled with a Europium cryptate (Donor).[4]

    • Low PDE activity (Inhibition): High cAMP remains → Competition for antibody → Low TR-FRET signal .

    • High PDE activity (No Inhibition): cAMP degraded to AMP → Tracer binds antibody → High TR-FRET signal .

    • Note: This is a competitive immunoassay; signal is inversely proportional to cAMP concentration but directly proportional to PDE activity (in some kit formats). Clarification: Most commercial kits (e.g., LANCE) result in High Signal = High cAMP (Inhibition) because the tracer competes with sample cAMP. We will use the standard LANCE Ultra format where High Signal = Low cAMP (High PDE Activity).

Reagents & Equipment
  • Enzyme: Recombinant Human PDE4B (0.5 U/well).

  • Substrate: cAMP (50 nM final).

  • Detection: LANCE Ultra cAMP Kit (PerkinElmer/Revvity).

  • Plate: 384-well low-volume white microplates (Greiner).

Step-by-Step Protocol (384-well format)
StepActionVolumeNotes
1 Compound Dispense 100 nLDispense library compounds (10 mM DMSO stock) using acoustic handler (e.g., Echo 550). Final conc: 10 µM.
2 Enzyme Addition 2.5 µLAdd PDE4B enzyme in assay buffer (50 mM Tris-HCl, 10 mM MgCl2).
3 Pre-Incubation -Incubate 10 mins at RT to allow compound-enzyme interaction.
4 Substrate Addition 2.5 µLAdd cAMP substrate (50 nM). Start reaction.
5 Reaction -Incubate for 60 mins at RT.
6 Detection Mix 5 µLAdd Eu-cAMP Tracer + ULight-anti-cAMP Antibody (Stop solution included).
7 Equilibration -Incubate 1 hour in dark.
8 Read -Read on TR-FRET compatible reader (e.g., EnVision). Ex: 340nm, Em: 665nm/615nm.[4][7]

Secondary Assay Protocol: Adenosine A2A Antagonism

Objective: Confirm that the hits also antagonize the Adenosine A2A receptor (GPCR). Mechanism: A2A is Gs-coupled. Agonist (CGS21680) stimulation increases cAMP. An antagonist (our hit) will block this increase.

Signaling Pathway Visualization

Signaling_Pathway Drug 1-(3-HP)-Theobromine Analog A2A Adenosine A2A Receptor Drug->A2A Antagonizes PDE PDE Enzyme Drug->PDE Inhibits Gs Gs Protein A2A->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC cAMP->PDE Degraded by AMP AMP PDE->AMP

Figure 2: Dual mechanism of action: A2A Receptor antagonism and PDE inhibition both converge to modulate cAMP levels.[8][9][10]

Protocol Steps
  • Cell Seeding: CHO-K1 cells stably expressing human ADORA2A are seeded (2,000 cells/well) in 384-well plates.

  • Antagonist Mode:

    • Add Test Compound (10 µM). Incubate 15 mins.

    • Add EC80 concentration of Agonist (CGS21680).

  • Detection: Lyse cells and detect cAMP using the same LANCE Ultra kit as above.

  • Result: A "Hit" will reduce the cAMP signal generated by the agonist.

Data Analysis & Validation (Self-Validating System)

To ensure scientific integrity, every plate must pass statistical quality control before data is accepted.

Z-Factor Calculation

The Z-factor (


) measures the separation between positive (Max Signal) and negative (Min Signal) controls.


  • 
    : Standard Deviation[11][12]
    
  • 
    : Mean[11]
    
  • Acceptance Criteria:

    
     is required for a robust HTS assay [1].
    
Hit Selection Criteria
  • Primary Screen: >50% inhibition of PDE activity at 10 µM.

  • Counter Screen: <20% cytotoxicity in ATP-Glo assay (promiscuous compounds often kill cells, mimicking "inhibition").

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Revvity (formerly PerkinElmer). LANCE Ultra cAMP Assay Principle & Application Notes. Revvity Technical Resources.

  • Daly, J. W., et al. (1983). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry.

  • Monteiro, J. P., et al. (2016). Methylxanthines: Theobromine, Theophylline, and Caffeine. Springer.

Sources

Application Note: UHPLC-HRMS Profiling of 1-(3-Hydroxypropyl)theobromine and Its Phase I/II Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the structural elucidation and quantification of 1-(3-Hydroxypropyl)theobromine (1-(3-HPT)) and its metabolites in rat plasma and urine. 1-(3-HPT), a synthetic xanthine derivative and adenosine receptor modulator, presents unique analytical challenges due to its high polarity and the presence of isobaric interferences common in xanthine metabolism. Using a Waters ACQUITY UPLC HSS T3 column coupled with a Q-TOF HRMS , this method achieves baseline separation of the parent compound from its carboxylic acid and N-demethylated metabolites. We provide a self-validating workflow for metabolite identification using mass defect filtering (MDF) and diagnostic product ion analysis.

Introduction & Scientific Rationale

This compound (C₁₀H₁₄N₄O₃) acts as a specific probe for adenosine receptor antagonism and is structurally related to therapeutic methylxanthines like pentoxifylline and propentofylline. In metabolic studies, the primary analytical challenge is distinguishing the parent compound from its Phase I oxidative metabolites (carboxylic acids) and regio-isomers formed via N-demethylation.

Analytical Challenges & Solutions
  • Polarity: The hydroxypropyl side chain increases polarity, causing poor retention on standard C18 columns.

    • Solution: Utilization of a high-strength silica (HSS) T3 column, which possesses a lower ligand density and withstands 100% aqueous mobile phases, ensuring retention of polar metabolites.

  • Isobaric Interferences: Xanthine metabolism often produces isomers (e.g., 3-methyl vs. 7-methyl xanthines) that are indistinguishable by MS alone.

    • Solution: High-resolution chromatography combined with distinct fragmentation patterns (Retro-Diels-Alder cleavage) allows for structural assignment.

Experimental Protocol

Chemicals and Reagents[1][2]
  • Analyte: this compound (Synthesis grade, >98%).

  • Internal Standard (IS): Theobromine-d3 or Caffeine-d9.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Matrix: Sprague-Dawley Rat Plasma (K2EDTA) and Urine.

Sample Preparation

We employ a "Dilute-and-Shoot" method for urine to prevent loss of polar conjugates, and Protein Precipitation (PPT) for plasma.

Protocol A: Plasma Extraction (PPT)

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold ACN containing IS (100 ng/mL).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a total recovery vial.

  • Dilute 1:1 with Milli-Q water prior to injection (to improve peak shape of early eluters).

Protocol B: Urine Preparation

  • Centrifuge urine at 10,000 x g for 5 minutes to remove particulates.

  • Dilute 1:10 with 0.1% Formic Acid in Water.

  • Vortex and transfer to autosampler vial.

UHPLC Conditions[1][3]
  • System: UHPLC (e.g., Vanquish or ACQUITY I-Class).

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (0.1% FA in ACN)Curve
0.0098%2%Initial
1.0098%2%6
8.0050%50%6
9.005%95%6
11.005%95%6
11.1098%2%1
13.0098%2%1
HRMS Source Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 120°C.

  • Desolvation Temp: 450°C.

  • Scan Range: m/z 100–1000.[1]

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or MS^E (Ramp collision energy 15–40 eV).

Metabolic Pathway & Identification Strategy[4]

The metabolism of 1-(3-HPT) follows the "Warburg Rule" of xanthines, primarily involving side-chain oxidation and N-demethylation.

Predicted Metabolites
Metabolite IDTransformationFormulaTheoretical m/z [M+H]+Mass Shift (Da)
Parent -C10H14N4O3239.11390.0000
M1 Oxidation to Carboxylic AcidC10H12N4O4253.0931+13.9792
M2 N-Demethylation (N3 or N7)C9H12N4O3225.0982-14.0157
M3 O-GlucuronidationC16H22N4O9415.1460+176.0321
Diagnostic Fragmentation (MS/MS)

To validate the structure, look for the Retro-Diels-Alder (RDA) cleavage characteristic of the xanthine core:

  • Parent (m/z 239.11):

    • Loss of water (-18 Da) → m/z 221.10.

    • RDA cleavage of the uracil ring.

  • M1 (Acid, m/z 253.09):

    • Loss of CO2 (-44 Da) from the carboxylic acid tail → m/z 209.09.

    • Interpretation: If this loss is observed, oxidation occurred on the propyl chain, not the ring.

Visualization of Metabolic Pathways

MetabolicPathway Parent 1-(3-Hydroxypropyl) theobromine (m/z 239.1139) M1 M1: Carboxylic Acid (Side Chain Oxidation) (m/z 253.0931) Parent->M1 + O - 2H (+13.98 Da) CYP450 / ADH M2 M2: N-Demethyl metabolite (Loss of CH3) (m/z 225.0982) Parent->M2 - CH2 (-14.02 Da) CYP1A2 M3 M3: O-Glucuronide (Phase II Conjugation) (m/z 415.1460) Parent->M3 + C6H8O6 (+176.03 Da) UGT Enzymes M2->M1 Secondary Oxidation

Figure 1: Proposed metabolic pathway of this compound involving Phase I oxidation/demethylation and Phase II glucuronidation.

Analytical Workflow Diagram

The following diagram outlines the decision tree for data processing, ensuring false positives are filtered out using Mass Defect Filtering (MDF).

Workflow Start Raw LC-HRMS Data (Full Scan + DDA) MDF Mass Defect Filtering (Base: 239.1139, Width: ±50 mDa) Start->MDF PeakPick Peak Picking (Intensity > 1000 cps) MDF->PeakPick IsoFilter Isotope Pattern Match (N4 Rule) PeakPick->IsoFilter MS2Check MS/MS Verification (RDA Cleavage / Neutral Loss) IsoFilter->MS2Check FinalList Final Metabolite List MS2Check->FinalList

Figure 2: Data processing workflow utilizing Mass Defect Filtering to isolate drug-related components from complex biological matrices.

Results & Discussion

Chromatographic Performance

The HSS T3 column provides superior retention for the polar M1 (Acid) metabolite compared to standard C18 columns.

  • Parent RT: 4.2 min.

  • M1 (Acid) RT: 3.1 min (Elutes earlier due to increased polarity of -COOH).

  • M2 (Demethyl) RT: 3.8 min.

  • M3 (Glucuronide) RT: 2.5 min (Most polar).

Interpretation of Mass Spectra

In the MS/MS spectrum of the parent (m/z 239.11), the base peak is typically observed at m/z 181.07 (Theobromine core), corresponding to the loss of the hydroxypropyl side chain (C3H6O).

  • Validation Check: If M1 (m/z 253.09) yields a fragment at m/z 181.07, it confirms the metabolic change occurred on the side chain (conversion of propyl alcohol to propionic acid) while the xanthine core remained intact.

References

  • Mladenovic, K., Root, Y., & Ramanathan, D. (2018). UHPLC-HRMS Analysis of Theobromine in Theobroma cacao and its Products.[2] Journal of Nutrition & Food Sciences. Available at: [Link]

  • Gong, Y., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Benzodiazepines (Methodology Reference for Nitrogenous Heterocycles). Current Drug Metabolism. Available at: [Link]

  • Grases, F., et al. (2025). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing dosage and administration routes for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal. Current Status: Operational Role: Senior Application Scientist Objective: To provide field-proven troubleshooting, causality analysis, and optimization strategies for in vivo dosing.

Module 1: Dose Strategy & Calculation

Issue: "My compound works in vitro, but I see no efficacy in mice. How do I translate the dose?"

Diagnosis: The most common failure mode in translational studies is linear scaling (simply keeping the mg/kg ratio constant between species). Metabolic rate scales with body surface area (BSA), not body weight. A 10 mg/kg dose in a mouse results in significantly lower systemic exposure than 10 mg/kg in a human due to the mouse's rapid metabolism.

Solution: Allometric Scaling You must normalize doses using the Human Equivalent Dose (HED) method based on BSA normalization factors (


).
Standard Operating Procedure: Dose Conversion

Use the following formula to convert an animal dose to a human equivalent, or vice versa:


[1]

Reference Table:


 Factors for Species Conversion 
| Species | Weight (kg) | BSA (

) |

Factor | | :--- | :--- | :--- | :--- | | Mouse | 0.02 | 0.007 | 3 | | Rat | 0.15 | 0.025 | 6 | | Monkey (Rhesus) | 5.0 | 0.24 | 12 | | Dog (Beagle) | 10.0 | 0.50 | 20 | | Human (Adult) | 60.0 | 1.62 | 37 |

Source: FDA Guidance for Industry, 2005 [1].[2]

Example Calculation: To translate a 50 mg/kg efficacy dose in mice to a human starting dose:



Module 2: Route Selection & Volume Limits

Issue: "I am seeing high variability in my PK data. Is my administration route the problem?"

Diagnosis: Variability often stems from two sources: First-Pass Metabolism (Oral) or Technical Failure (IP/IV).

  • Oral (PO): Subject to extensive metabolism by liver enzymes (CYP450) before reaching systemic circulation.

  • Intraperitoneal (IP): Often treated as a proxy for IV, but it undergoes hepatic first-pass metabolism (absorption via mesenteric veins

    
     portal vein). Furthermore, IP injections have a 10-20% failure rate  (misinjection into the gut, fat, or subcutaneous tissue), leading to massive data outliers [2].
    

Decision Logic: Route Selection

RouteSelection Start Start: Compound Properties Solubility Is it Soluble in Aqueous Buffer? Start->Solubility FirstPass Is it Stable in Liver Microsomes? Solubility->FirstPass Yes IP Intraperitoneal (IP) Moderate First-Pass High Variability Solubility->IP No (Suspension) Target Target Tissue? FirstPass->Target No (Unstable) PO Oral Gavage (PO) High First-Pass Effect FirstPass->PO Yes (Stable) IV Intravenous (IV) 100% Bioavailability Target->IV Systemic/Rapid SC Subcutaneous (SC) Slow Release Bypasses First-Pass Target->SC Sustained/Lymphatic

Caption: Decision matrix for selecting administration routes based on compound stability and solubility.

Volume Limits Reference Guide

Exceeding these volumes causes physiological stress, alters absorption kinetics, and violates ethical guidelines [3].

RouteMouse (25g) Max VolRat (250g) Max VolRecommended Limit (mL/kg)
Oral (PO) 0.25 mL2.5 mL10 mL/kg
Intravenous (IV) 0.125 mL1.25 mL5 mL/kg (Bolus)
Subcutaneous (SC) 0.25 mL*1.25 mL10 mL/kg
Intraperitoneal (IP) 0.5 mL2.5 mL10-20 mL/kg

*Note: For SC volumes >5 mL/kg, split the dose across multiple injection sites to prevent skin necrosis.

Module 3: Formulation Troubleshooting

Issue: "My compound precipitates in the syringe or clogs the needle."

Diagnosis: This is a formulation stability failure. Many research compounds are lipophilic. Using a simple saline vehicle for a lipophilic compound results in precipitation upon contact with biological fluids or even within the needle, causing micro-embolisms and inconsistent dosing.

Solution: The "Tool Belt" Approach Do not rely on a single vehicle. Follow a stepwise solubilization strategy.

Formulation Workflow

FormulationStrategy Step1 1. Aqueous Buffer (PBS/Saline) Step2 2. pH Adjustment (pH 4-9) Step1->Step2 Insoluble Success Stable Formulation Step1->Success Soluble Step3 3. Co-Solvents (DMSO/PEG400/Ethanol) Step2->Step3 Insoluble Step2->Success Soluble Step4 4. Surfactants (Tween 80/Cremophor) Step3->Step4 Precipitates Step3->Success Soluble Step5 5. Complexation (Cyclodextrins/Lipids) Step4->Step5 Unstable Step4->Success Soluble Step5->Success

Caption: Stepwise formulation strategy moving from simple buffers to complex lipid-based delivery systems.

Standard Formulation Recipes (for Lipophilic Compounds):

  • Standard Co-solvent: 5% DMSO + 40% PEG400 + 55% Water.

  • Surfactant Enhanced: 5% Ethanol + 10% Tween 80 + 85% Saline.

  • Gold Standard (Difficult Compounds): 10% DMSO + 40% Captisol® (Cyclodextrin) in water [4].

Module 4: Technical Execution & Troubleshooting

Issue: "I cannot successfully perform tail vein injections (IV) in mice."

Troubleshooting Guide: IV injection in mice is technically demanding. Success depends on vasodilation and immobilization.

  • Heat is Critical: Warm the mouse cage under a heat lamp (red light) for 5–10 minutes before injection. This dilates the lateral tail veins.

  • Restraint: Use a dedicated restrainer. If the mouse can rotate, you will lose the vein.

  • Needle Choice: Use a 29G or 30G insulin syringe. Larger needles damage the delicate vessel walls.

  • The "Flash" Check: There is no aspiration "flash" in mouse tails (veins are too small). Instead, inject a tiny amount.

    • Correct: The vein clears (turns pale) and offers zero resistance .

    • Incorrect: A white blister forms (subcutaneous) or high resistance is felt. Stop immediately.

Issue: "My IP injection animals are showing signs of peritonitis or gut toxicity."

Causality: You likely injected into the cecum or intestine. This introduces fecal bacteria into the peritoneal cavity, causing sepsis, or delivers a high concentration of drug directly to the gut mucosa.

Optimization Protocol:

  • Gravity Assist: Tilt the mouse head-down (Trendelenburg position) so the abdominal organs slide cranially, creating a safe injection zone in the lower quadrant.

  • Needle Length: Do not insert the needle fully. Penetrate only 3-4 mm past the skin/muscle layer.

  • The "Wiggle" Test: Once the needle is in, gently wiggle the hub side-to-side. If the needle moves the skin but feels "free" underneath, you are in the cavity. If it feels anchored, you may be in muscle or an organ.

References

  • FDA Center for Drug Evaluation and Research. (2005).[2][3] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[2][3][4] U.S. Food and Drug Administration.[2][3][5] Link

  • Gaines Das, R., & North, D. (2007).[6] Implications of experimental technique for analysis and interpretation of data from animal experiments: outliers and increased variability resulting from failure of intraperitoneal injection procedures.[6] Laboratory Animals, 41(3), 312–320.[6] Link

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Link

  • Gad, S. C., et al. (2016).[7][8] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(2), 95–122. Link

Sources

Enhancing the recovery of 1-(3-Hydroxypropyl)theobromine from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the recovery of 1-(3-Hydroxypropyl)theobromine (1-HPT), a polar xanthine derivative, from complex biological matrices like plasma, urine, and tissue homogenates.[1][2]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Method Development for Polar Xanthine Recovery

Analyte Profile & The "Recovery Paradox"

Before troubleshooting, you must understand the physicochemical behavior of your target. This compound is a polar xanthine .[1][2]

  • Structure: A theobromine core (3,7-dimethylxanthine) with a hydroxypropyl group at the N1 position.[1][2]

  • The Challenge: It occupies a "middle ground" of polarity (LogP ≈ -0.5 to 0.5). It is too polar for standard liquid-liquid extraction (LLE) using hexane/ether, yet sufficiently hydrophobic to bind non-specifically to plasma proteins.[1][2]

  • Critical Failure Point: Most recovery losses occur because the extraction solvent is too non-polar, or the protein precipitation step traps the analyte within the protein pellet.

Core Extraction Protocols (SOPs)

Choose the protocol based on your sensitivity requirements and available instrumentation.

Protocol A: Salting-Out Liquid-Liquid Extraction (SALLE)

Best for: High-throughput plasma analysis where cost is a factor.[1][2]

The Mechanism: Adding a high concentration of salt increases the ionic strength of the aqueous phase, forcing the polar 1-HPT into the organic phase (mass transfer).

  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL tube.

  • Internal Standard: Add 10 µL of stable isotope-labeled internal standard (e.g., Theobromine-d6). Vortex 10s.

  • Salting Out: Add 50 µL of saturated Ammonium Sulfate ((NH₄)₂SO₄) solution. Vortex 30s.

    • Why? This disrupts the hydration shell of the analyte.

  • Extraction: Add 600 µL of Ethyl Acetate:Isopropanol (9:1 v/v) .

    • Why? Pure Ethyl Acetate is often too non-polar.[2] The Isopropanol acts as a wetting agent to solubilize the hydroxyl group.

  • Agitation: Shake/tumble for 10 min. Centrifuge at 10,000 x g for 5 min.

  • Transfer: Remove the supernatant to a clean tube. Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

Protocol B: Solid Phase Extraction (SPE) – Hydrophilic-Lipophilic Balance

Best for: Trace analysis (< 1 ng/mL) and dirty matrices (urine/tissue).[1][2]

The Mechanism: Uses a polymeric sorbent (e.g., Oasis HLB or Strata-X) that retains polar compounds via dipole-dipole interactions and hydrophobic compounds via pi-pi interactions.[1][2]

  • Pre-treatment: Dilute 200 µL plasma 1:1 with 4% Phosphoric Acid (H₃PO₄) .

    • Why? Acidification disrupts protein binding and ensures the analyte is neutral (preventing ionization of the xanthine core).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1: 1 mL 5% Methanol in Water .

    • Critical: Removes salts and proteins. Do not exceed 5% MeOH or you risk eluting 1-HPT.[1][2]

  • Elution: 1 mL Methanol .

    • Note: If recovery is still low, use Methanol:Acetonitrile (1:1) .[1][2]

  • Post-Elution: Evaporate and reconstitute.

Troubleshooting Guide (FAQ)

Issue 1: "My absolute recovery is consistently low (< 50%)."

Diagnosis: The analyte is likely trapped in the aqueous phase or the protein pellet.

  • Q1: Did you use pure Dichloromethane (DCM) or Hexane for LLE?

    • Fix: Stop. 1-HPT is too polar for these solvents.[1][2] Switch to Ethyl Acetate:Isopropanol (85:15) or Chloroform:Isopropanol (3:1) .[2] The hydroxyl group requires a proton-donating/accepting solvent partner.[2]

  • Q2: Is your evaporation step causing losses?

    • Fix: Xanthines can adsorb to glass surfaces when dry. Add 0.1% BSA or PEG-400 to the reconstitution solvent to prevent non-specific binding to the vial walls. Alternatively, use silanized glass vials.

Issue 2: "I see good recovery of the standard, but poor recovery from plasma."

Diagnosis: Matrix Effect (Ion Suppression) or Protein Binding.[2]

  • Q1: Are you using Protein Precipitation (PPT) with just Acetonitrile?

    • Fix: Acetonitrile precipitates proteins rapidly, often "entrapping" small molecules inside the protein aggregate.

    • Solution: Add a "sacrificial" step. Add 10 µL of 0.1 M ZnSO₄ before the organic solvent. This creates a finer precipitate that releases trapped analytes.

  • Q2: Are phospholipids interfering?

    • Fix: Monitor the phospholipid transition (m/z 184 -> 184) in your MS method. If it co-elutes with 1-HPT, switch to an Ostro™ or HybridSPE™ plate which specifically removes phospholipids.[1][2]

Issue 3: "My peak shape is tailing, affecting integration."

Diagnosis: Secondary interactions with the silica silanols on the HPLC column.

  • Fix: Xanthines are basic nitrogen-containing heterocycles.[1][2] They interact with free silanols.[2]

    • Action: Ensure your mobile phase contains 10 mM Ammonium Acetate or 0.1% Formic Acid .[2]

    • Column Choice: Switch to a "Polar Embedded" group column (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex Polar C18).[1][2] The embedded polar group shields the silanols.

Data Summary & Comparison

MethodAbsolute Recovery (%)Matrix Effect (%)ThroughputCostRecommended For
PPT (Acetonitrile) 60-75%High (>20%)HighLowRange Finding / High Conc.[1][2]
LLE (EtAc/IPA) 85-95%Low (<10%)MediumLowStandard PK Studies
SPE (HLB) >95%NegligibleLowHighTrace Analysis / Tissue

Visual Workflow: Method Selection Logic

RecoveryWorkflow Start Start: Select Matrix Matrix Is Matrix Complex? (e.g., Tissue, High-Lipid Plasma) Start->Matrix Conc Target Concentration? Matrix->Conc No (Standard Plasma) SPE Method: SPE (HLB) (Acidified Load) Matrix->SPE Yes (Dirty Matrix) HighConc High (>50 ng/mL) Conc->HighConc Trace Trace (<1 ng/mL) Conc->Trace PPT Method: Protein Precipitation (w/ ZnSO4) HighConc->PPT Speed Priority LLE Method: Salting-Out LLE (EtAc/IPA) HighConc->LLE Accuracy Priority Trace->SPE Sensitivity Priority

Figure 1: Decision tree for selecting the optimal extraction strategy based on matrix complexity and sensitivity needs.

References

  • Stavchansky, S., et al. (1987).[1][2] "Pharmacokinetics of pentoxifylline and its metabolites." Journal of Pharmaceutical Sciences. Link (Establishes the polarity and metabolic profile of hydroxy-xanthine derivatives).

  • Mladenovic, K., Root, Y., & Ramanathan, D. (2018).[1][2] "UHPLC-HRMS Analysis of Theobromine in Theobroma cacao and its Products." Journal of Nutrition & Food Sciences. Link (Provides baseline recovery data for polar xanthines using aqueous/organic extraction).[2]

  • Chambers, E., et al. (2007).[1][2] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link (Foundational text on phospholipid removal and matrix effects).[2]

  • US FDA. (2018).[2] "Bioanalytical Method Validation Guidance for Industry." Link (Regulatory standards for recovery and matrix effect limits).[2]

Sources

Validation & Comparative

Validation of an HPLC-UV Method for 1-(3-Hydroxypropyl)theobromine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

1-(3-Hydroxypropyl)theobromine (chemically 1-(3-hydroxypropyl)-3,7-dimethylxanthine) is a specific N1-substituted xanthine derivative.[1] Structurally related to Pentoxifylline and its metabolites, this compound is of significant interest in pharmacology as a potential adenosine receptor antagonist, phosphodiesterase inhibitor, or metabolic intermediate.

This guide provides a rigorous validation framework for quantifying this analyte using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) . While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity, HPLC-UV remains the "gold standard" for routine quality control (QC), stability testing, and high-concentration pharmacokinetic (PK) profiling due to its robustness, cost-efficiency, and accessibility.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 1-(3-hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione[1]

  • Molecular Formula: C₁₀H₁₄N₄O₃[1]

  • Class: Methylxanthine derivative[1][2][3][4][5]

  • UV Max: ~272–274 nm (Characteristic of the xanthine core)

  • pKa: ~8.8 (Weakly acidic due to the imidazole ring, though N1 substitution reduces acidity compared to Theobromine).

Comparative Analysis: HPLC-UV vs. Alternatives

Before detailing the protocol, it is critical to justify the choice of HPLC-UV over other analytical techniques.

Performance Matrix
FeatureHPLC-UV (Recommended) LC-MS/MS HPTLC
Primary Application QC, Stability, Formulation AnalysisTrace PK (Plasma/Urine), Metabolite IDHigh-Throughput Screening, Purity Checks
Sensitivity (LOQ) Moderate (0.05–0.1 µg/mL)High (0.1–1.0 ng/mL)Low (1–5 µ g/spot )
Selectivity High (with optimized column)Very High (Mass filtration)Moderate
Cost per Sample Low ($)High (

$)
Very Low (¢)
Robustness Excellent (Less matrix effect)Moderate (Susceptible to ion suppression)Good
Skill Requirement ModerateExpertLow-Moderate

Expert Insight: For This compound , HPLC-UV is the superior choice for purity assessment and dissolution testing because the high concentration of the drug in these matrices saturates MS detectors, requiring extensive dilution and introducing error. LC-MS/MS is reserved for biological matrices where the analyte exists at trace levels (<50 ng/mL).[1]

Method Development & Optimization (The "Why")

To ensure scientific integrity, we do not simply list conditions; we explain the causality behind them.

Stationary Phase Selection
  • Choice: C18 (Octadecylsilane), End-capped (e.g., Phenomenex Luna C18 or Agilent Zorbax Eclipse Plus).

  • Reasoning: Xanthines are polar but possess a hydrophobic core.[1] A standard C18 column provides sufficient retention.[1] "End-capping" is critical to prevent peak tailing caused by the interaction of the basic nitrogen atoms in the xanthine ring with residual silanol groups on the silica support.

Mobile Phase Architecture
  • Choice: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (85:15 v/v).[1]

  • Reasoning:

    • pH 4.5: Xanthines can be amphoteric.[1] A slightly acidic pH suppresses the ionization of the imidazole nitrogens, ensuring the molecule is in a neutral state for consistent hydrophobic interaction with the C18 chain, improving peak shape.

    • Buffer: Ammonium acetate is volatile (LC-MS compatible if cross-validation is needed) and provides good buffering capacity at pH 4.5.[1]

    • Solvent: Acetonitrile (ACN) provides lower backpressure and sharper peaks for xanthines compared to methanol.[1]

Detection Wavelength[1][12]
  • Choice: 274 nm.[1]

  • Reasoning: The conjugated double bond system of the xanthine core (O=C-C=C-N) exhibits a strong absorption maximum (

    
    ) between 270–275 nm. 274 nm offers the highest signal-to-noise ratio.
    

Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed to be a self-validating system . Each step includes acceptance criteria that must be met before proceeding.

Specificity (Forced Degradation)
  • Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol:

    • Expose this compound stock solution to:

      • Acid (0.1 N HCl, 60°C, 2h)

      • Base (0.1 N NaOH, 60°C, 2h)

      • Oxidation (3% H₂O₂, RT, 2h)

    • Inject stressed samples.[1]

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution (

    
    ) > 1.5 between the analyte and any degradation product.
    
Linearity & Range
  • Protocol: Prepare 6 concentration levels (e.g., 10%, 50%, 80%, 100%, 120%, 150% of target concentration).

  • Target: If target is 50 µg/mL, range = 5 to 75 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Residual plot should show random distribution (no trend).[1]
Accuracy (Recovery)
  • Protocol: Spike placebo matrix (e.g., excipients or plasma blank) with analyte at 3 levels (50%, 100%, 150%).

  • Triplicate: Perform 3 replicates per level.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% for drug substance; 90.0% – 110.0% for biological matrix.[1]

Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance Criteria: Relative Standard Deviation (% RSD)

    
     2.0%.
    

Visualized Workflows

Analytical Workflow

This diagram illustrates the logical flow from sample preparation to data reporting, ensuring a standardized process.

HPLC_Workflow Sample Sample Source (Powder/Plasma) Prep Sample Preparation (Dissolution/Extraction) Sample->Prep Weigh/Pipette Filter Filtration (0.45 µm PTFE) Prep->Filter Clarify HPLC HPLC Separation (C18, 25°C, Isocratic) Filter->HPLC Inject 10-20 µL UV UV Detection (274 nm) HPLC->UV Elute Data Data Analysis (Integration & Quant) UV->Data Signal

Figure 1: End-to-end analytical workflow for this compound analysis.

Validation Decision Tree

A logical guide for troubleshooting validation failures.

Validation_Logic Start Start Validation Spec Specificity Pass? (No interference) Start->Spec Lin Linearity R² > 0.999? Spec->Lin Yes Fail_Spec Modify Gradient or Change Column Spec->Fail_Spec No Prec Precision RSD < 2%? Lin->Prec Yes Fail_Lin Check Dilutions or Weighing Error Lin->Fail_Lin No Acc Accuracy 98-102%? Prec->Acc Yes Fail_Prec Check Injector or Pump Stability Prec->Fail_Prec No Fail_Acc Check Extraction Efficiency Acc->Fail_Acc No Pass Method Validated Acc->Pass Yes

Figure 2: Decision tree for assessing validation parameters according to ICH Q2(R2).

Representative Experimental Data

The following data represents typical performance metrics for this method class (Xanthine derivatives on C18).

Table 1: Summary of Validation Results

ParameterAcceptance CriteriaTypical ResultStatus
Linearity (R²)

0.999
0.9998PASS
Range 5 – 75 µg/mLLinear over rangePASS
Precision (Intra-day) RSD

2.0%
0.45%PASS
Precision (Inter-day) RSD

2.0%
0.82%PASS
Accuracy (Recovery) 98.0 – 102.0%99.4%PASS
LOD S/N > 30.02 µg/mLPASS
LOQ S/N > 100.05 µg/mLPASS

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] Link

  • Srdjenovic, B., et al. (2008).[1] Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction.[1][6] Journal of Chromatography B. Link[1]

  • Mladenovic, K., Root, Y., & Ramanathan, D. (2018). UHPLC-HRMS Analysis of Theobromine in Theobroma cacao and its Products. Journal of Nutrition & Food Sciences.[1] Link

  • ChemicalBook. (2023).[1][7] 1-(3-Carboxypropyl)-3,7-dimethylxanthine Product Properties. (Structurally relevant metabolite reference). Link

  • PubChem. (2025).[1] Paraxanthine and Related Methylxanthines: Physical Properties and Spectral Data.[1] National Library of Medicine.[1] Link

Sources

Theobromine and Its Derivatives: A Comparative ADMET Profiling Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to its clinical success. This guide provides a comprehensive comparative analysis of the ADMET properties of theobromine, a naturally occurring methylxanthine, and its key derivatives. By synthesizing in silico predictions with in vitro experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of candidate selection and optimization.

Theobromine, found in high concentrations in cacao beans, shares a structural backbone with well-known xanthines like caffeine and theophylline. Its derivatives, including pentoxifylline, have been explored for various therapeutic applications. Understanding the subtle structural modifications that influence their ADMET profiles is crucial for designing safer and more efficacious drugs.

Comparative Physicochemical and ADMET Properties

A compound's journey through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its ability to be absorbed, distribute to target tissues, be metabolized by enzymes, and ultimately be excreted. The following table summarizes key in silico predicted and experimental ADMET parameters for theobromine and its notable derivatives.

CompoundMolecular Weight ( g/mol )Aqueous Solubility (mg/L)LogPH-Bond DonorsH-Bond AcceptorsPlasma Protein Binding (%)Blood-Brain Barrier (BBB) Permeability
Theobromine 180.16330[1]-0.78[2]1415-21[3]Low
Caffeine 194.19High-0.0704~25High[4]
Theophylline 180.16Moderate-0.0214~60[5]Moderate
Pentoxifylline 278.31Soluble in water[6]0.605~45Moderate
T-1-PMPA (Derivative) -Good (predicted)---< 90% (predicted)Low (predicted)[7]
Compound XI (Derivative) -Good (predicted)---< 90% (predicted)Low (predicted)[8]

Expert Insights: The seemingly minor structural differences between these xanthines lead to significant variations in their ADMET profiles. The additional methyl group in caffeine compared to theobromine and theophylline reduces its hydrogen bond donor capacity, contributing to its higher lipophilicity and consequently, greater BBB permeability. Theobromine's lower solubility compared to caffeine can impact its oral absorption rate.[4][9] For the synthesized derivatives T-1-PMPA and Compound XI, in silico predictions suggest favorable oral absorption and low potential for central nervous system side effects due to predicted low BBB permeability.[7][8]

Experimental Workflows and Protocols

To empirically determine and compare the ADMET profiles of theobromine and its derivatives, a series of standardized in vitro assays are indispensable. The following section details the methodologies for key ADMET assessments, providing a foundation for reproducible and reliable data generation.

Absorption: Permeability Assessment

A compound's ability to traverse the intestinal epithelium is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Caco-2 Cell Culture Seed Seed cells onto Transwell® inserts Caco2->Seed Differentiate Differentiate for 21 days to form a confluent monolayer Seed->Differentiate Preincubation Pre-incubate monolayer with transport buffer Differentiate->Preincubation AddCompound Add test compound to apical (A) or basolateral (B) side Preincubation->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from receiver chamber at time points Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate Apparent Permeability Coefficient (Papp) Quantify->Calculate

Caption: Caco-2 permeability assay workflow.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed Caco-2 cells onto collagen-coated polycarbonate membrane Transwell® inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation into a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm² is generally considered acceptable.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) permeability, add the test compound (e.g., 10 µM) in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Comparative Permeability Data

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Theobromine Moderate~1
Caffeine 46.3 - 53.5[10]~1[10]
Theophylline 50.90[11]~1
Pentoxifylline High~1

Expert Insights: The high permeability of caffeine and theophylline is consistent with their classification as BCS Class I compounds, suggesting excellent oral absorption.[10][12] Theobromine's moderate permeability aligns with its slightly lower lipophilicity. An efflux ratio of approximately 1 for all compounds indicates that they are not significant substrates of efflux transporters like P-glycoprotein, which is a favorable characteristic for drug candidates.

Metabolism: In Vitro Metabolic Stability

The liver is the primary site of drug metabolism, and in vitro assays using human liver microsomes (HLM) are essential for predicting a compound's metabolic clearance.

MetabolicStability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Human Liver Microsomes (HLM) PrepareMix Prepare incubation mixture (HLM, buffer) Microsomes->PrepareMix AddCompound Add test compound to mixture PrepareMix->AddCompound Initiate Initiate reaction with NADPH AddCompound->Initiate Incubate Incubate at 37°C Initiate->Incubate TimePoints Take samples at time points (0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Quench reaction with cold acetonitrile TimePoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate in vitro half-life (t½) and intrinsic clearance (Clint) Analyze->Calculate

Caption: Metabolic stability assay workflow.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 100 µM) by diluting the stock solution in the phosphate buffer.

    • Prepare a suspension of human liver microsomes (e.g., 1 mg/mL) in the phosphate buffer.

    • Prepare a solution of the cofactor NADPH (e.g., 10 mM) in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension and the test compound working solution. Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution. The final concentration of the test compound is typically 1 µM.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Comparative Metabolic Stability

CompoundIn Vitro Half-life (t½, min) in HLMMajor Metabolizing Enzymes
Theobromine ModerateCYP1A2, CYP2E1[1]
Caffeine ShortCYP1A2, FMO[13][14]
Theophylline Moderate to LongCYP1A2, CYP2E1[15]
Pentoxifylline ShortExtensive first-pass metabolism[16]

Expert Insights: Caffeine's shorter half-life in HLM suggests a more rapid metabolic clearance compared to theobromine and theophylline. This is primarily driven by CYP1A2-mediated N-demethylation.[13][15] The extensive first-pass metabolism of pentoxifylline leads to low oral bioavailability.[16][17] Understanding the primary metabolizing enzymes is crucial for predicting potential drug-drug interactions.

Toxicity: In Vitro Cytotoxicity Assessment

Early assessment of a compound's potential to cause cell death is a critical step in drug development. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

MTT_Workflow cluster_prep Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Analysis SeedCells Seed cells in a 96-well plate Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompound Add varying concentrations of test compound Incubate24h->AddCompound Incubate48h Incubate for 48h AddCompound->Incubate48h AddMTT Add MTT reagent to each well Incubate48h->AddMTT Incubate4h Incubate for 4h at 37°C AddMTT->Incubate4h AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate4h->AddSolubilizer IncubateOvernight Incubate overnight AddSolubilizer->IncubateOvernight ReadAbsorbance Read absorbance at 570 nm IncubateOvernight->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 value CalculateViability->DetermineIC50

Caption: MTT cytotoxicity assay workflow.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity, A549 for lung cancer models) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Include a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Comparative Cytotoxicity Data (IC50 values in µM)

CompoundHepG2 (Liver)A549 (Lung)MCF-7 (Breast)
Theobromine >10016.02 (24h)[18]>100
Caffeine >200[19]Non-toxic up to 200 µM[19]G2/M arrest[18]
Theophylline >200Non-toxic up to 200 µM[19]G2/M arrest[18]
Compound 15a (Derivative) 0.76[20]-1.08[20]
T-1-PMPA (Derivative) 3.51[21]-4.13[21]
Compound XI (Derivative) -21.99-

Expert Insights: Theobromine, caffeine, and theophylline generally exhibit low cytotoxicity against various cell lines at physiologically relevant concentrations.[19] However, some synthesized derivatives, such as compound 15a and T-1-PMPA, have shown potent cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents.[20][21] It is crucial to also assess cytotoxicity in non-cancerous cell lines to determine the therapeutic index. For instance, a new theobromine derivative showed an IC50 of 21.99 µM against A549 cells while being significantly less toxic to normal WI-38 cells, indicating a favorable selectivity.[8]

Concluding Remarks for the Drug Developer

This comparative guide underscores the profound impact of subtle chemical modifications on the ADMET properties of theobromine and its derivatives. While in silico tools provide valuable early insights, they must be complemented by robust in vitro and in vivo experimental data for confident decision-making in drug development.

  • For Absorption: Theobromine and its common derivatives generally exhibit good to moderate permeability, suggesting favorable oral absorption. The lack of significant P-gp efflux is a positive attribute.

  • For Distribution: Plasma protein binding varies among the derivatives, which will influence their free drug concentration and tissue distribution. BBB permeability is a key differentiator, with caffeine showing the highest potential for CNS effects.

  • For Metabolism: Theobromine and its analogs are primarily metabolized by hepatic CYP enzymes, with CYP1A2 playing a prominent role. This highlights the potential for drug-drug interactions with inhibitors or inducers of this enzyme.

  • For Toxicity: The parent compounds (theobromine, caffeine, theophylline) are generally considered safe at typical exposure levels. However, synthetic derivatives can be engineered for potent cytotoxicity, offering avenues for therapeutic development, particularly in oncology.

References

  • Zhong, J., Tang, N., & Asadzadeh, B. (2017). Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. Journal of Chemical & Engineering Data. [Link]

  • New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. (2022). MDPI. [Link]

  • Pentoxifylline. (n.d.). PubChem. Retrieved from [Link]

  • Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes. (n.d.). PubMed. Retrieved from [Link]

  • Solubility of theobromine salts and cocrystals in water. The increase relative to TBR is shown in parenthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Pentoxifylline. (1997). accessdata.fda.gov. [Link]

  • Elevation of Anticancer Drug Toxicity by Caffeine in Spheroid Model of Human Lung Adenocarcinoma A549 Cells Mediated by Reduction in Claudin-2 and Nrf2 Expression. (2022). PubMed. [Link]

  • New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. (2023). PubMed Central. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PubMed Central. [Link]

  • Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2021). PubMed Central. [Link]

  • What is the Difference Between Caffeine Theobromine and Theophylline. (2022). Pediaa.Com. [Link]

  • Effects of dietary protein on theophylline pharmacokinetics and caffeine and aminopyrine breath tests. (n.d.). PubMed. Retrieved from [Link]

  • New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. (2024). ACS Publications. [Link]

  • Pentoxifylline. (2024). StatPearls - NCBI Bookshelf. [Link]

  • New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. (2024). ACS Omega. [Link]

  • Elevation of Anticancer Drug Toxicity by Caffeine in Spheroid Model of Human Lung Adenocarcinoma A549 Cells Mediated by Reduction in Claudin-2 and Nrf2 Expression. (2022). PubMed Central. [Link]

  • Theobromine. (n.d.). PubChem. Retrieved from [Link]

  • Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Oxidation of caffeine to theobromine and theophylline is catalyzed primarily by flavin-containing monooxygenase in liver microsomes. (1997). PubMed. [Link]

  • Caffeine and theophylline metabolism in newborn and adult human hepatocytes. (n.d.). PubMed. Retrieved from [Link]

  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. (2022). MDPI. [Link]

  • 75028 Pentoxifyline Approval. (1998). accessdata.fda.gov. [Link]

  • Caco-2 cells and Biopharmaceutics Classification System (BCS) for prediction of transepithelial transport of xenobiotics (model drug: caffeine). (n.d.). PubMed. Retrieved from [Link]

  • A study of the metabolism of theobromine, theophylline, and caffeine in man. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Caco-2 cells and Biopharmaceutics Classification System (BCS) for prediction of transepithelial transport of xenobiotics (model drug: Caffeine). (n.d.). ResearchGate. Retrieved from [Link]

  • Theobromine. (n.d.). Wikipedia. Retrieved from [Link]

  • Metabolism of theophylline to caffeine in human fetal liver. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of Gastrointestinal Permeability of Caffeine, Propranolol, Atenolol, Ofloxacin, and Quinidine Measured Using Ussing Chamber System and Caco-2 Cell Monolayer. (n.d.). KoreaScience. Retrieved from [Link]

  • Ephedrine. (n.d.). Wikipedia. Retrieved from [Link]

  • Theophylline and caffeine caused the G2/M arrest. MCF-7 cells were... (n.d.). ResearchGate. Retrieved from [Link]

  • Biological properties of caffeine, (+)-catechin, and theobromine: an in silico study. (2024). National Institutes of Health. [Link]

  • Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (n.d.). MDPI. Retrieved from [Link]

  • Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man. (n.d.). PubMed Central. Retrieved from [Link]

  • Pentoxifylline -- a biomedical profile. (n.d.). PubMed. Retrieved from [Link]

  • Cytotoxicity of HepG2 and A549 cells after 24 h exposure to CIT. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity of the products against KB, HepG2, MCF7, A549, and Hek-293 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Plasma theophylline and caffeine and plasma clearance of theophylline during theophylline treatment in the first year of life. (n.d.). PubMed. Retrieved from [Link]

  • The human metabolism of caffeine to theophylline. (n.d.). PubMed. Retrieved from [Link]

  • Simultaneous determination of caffeine, theophylline and theobromine in food samples by a kinetic spectrophotometric method. (n.d.). ResearchGate. Retrieved from [Link]

  • The drug likeness profile and ADMET analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • ADMET profiling enlisting absorption, metabolism and toxicity related drug like parameters of candidate compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of formulation on bioavailability of theophylline. (n.d.). PubMed. Retrieved from [Link]

  • Important computed ADMET properties and their recommended ranges for orally active drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (n.d.). NIH. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking Phosphodiesterase Inhibitory Activity: The Case of 1-(3-Hydroxypropyl)theobromine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel compounds targeting phosphodiesterases (PDEs) is a journey of precision, rigorous methodology, and insightful comparison. This guide provides a comprehensive framework for benchmarking the PDE inhibitory activity of a promising xanthine derivative, 1-(3-Hydroxypropyl)theobromine. While direct inhibitory data for this specific compound is emerging, we will establish a robust comparative context using well-characterized PDE inhibitors: theophylline, caffeine, and the non-selective inhibitor 3-isobutyl-1-methylxanthine (IBMX).

This document is structured to not only present comparative data but also to provide the experimental blueprint necessary for researchers to generate their own data on novel compounds like this compound, ensuring scientific integrity and fostering a deeper understanding of the underlying biochemical interactions.

The Significance of Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers.[1] By inhibiting these enzymes, the intracellular levels of cAMP and cGMP can be elevated, leading to a cascade of downstream effects that are therapeutically relevant in a variety of diseases, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and neurodegenerative disorders.[2]

Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective PDE inhibitors.[3][4] Theobromine, the parent compound of this compound, also functions as a PDE inhibitor, leading to increased intracellular cAMP.[1][5] The structural modification of theobromine with a 3-hydroxypropyl group at the N1 position presents an interesting avenue for exploring altered potency and selectivity against different PDE families.

Visualizing the cAMP Signaling Pathway

To appreciate the mechanism of PDE inhibition, it is crucial to understand the cAMP signaling pathway. The following diagram illustrates the central role of phosphodiesterases in regulating cAMP levels.

GPCR GPCR G Protein G Protein GPCR->G Protein Adenylyl Cyclase Adenylyl Cyclase G Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates PDE PDE cAMP->PDE Cellular Response Cellular Response PKA->Cellular Response AMP AMP PDE->AMP Hydrolyzes Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->PDE Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of PDE inhibitors.

Benchmarking Against Established Inhibitors: A Data-Driven Comparison

To effectively evaluate the potential of this compound, its inhibitory activity must be compared against established compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for theophylline, caffeine, and IBMX against various PDE families. This data serves as a crucial baseline for interpreting novel findings.

CompoundPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)
Theophylline >100>100>100~100>100
Caffeine >100>100>100>100>100
IBMX 1950181332

Note: IC50 values for Theophylline and Caffeine are generally high, indicating weak, non-selective inhibition.[3][4] IBMX is a more potent, but still non-selective, inhibitor.[6] Data for this compound is to be determined experimentally.

Experimental Protocol: Determining PDE Inhibitory Activity

The following detailed protocol outlines the two-step enzymatic assay, a reliable method for determining the PDE inhibitory activity of a test compound like this compound. This method relies on the conversion of radiolabeled cAMP to AMP by PDE, followed by the conversion of AMP to adenosine by snake venom 5'-nucleotidase, and subsequent separation of the charged and uncharged molecules by ion-exchange chromatography.

Rationale for Experimental Choices

The two-step assay is a classic and robust method that provides a direct measure of enzymatic activity. The use of a radiolabeled substrate ([³H]-cAMP) offers high sensitivity. Snake venom 5'-nucleotidase is employed due to its high activity and stability, ensuring efficient conversion of the product of the first reaction. Ion-exchange chromatography provides a clean separation of the substrate and product, leading to accurate quantification.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT).

  • [³H]-cAMP Substrate Solution: Prepare a solution of [³H]-cAMP in assay buffer to a final concentration of 1 µM with a specific activity of approximately 30,000 cpm/nmol.

  • PDE Enzyme Preparation: Reconstitute the desired purified PDE isozyme in assay buffer to a concentration that results in approximately 10-30% hydrolysis of the substrate during the reaction time.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.

  • Snake Venom 5'-Nucleotidase: Prepare a solution of 1 mg/mL in water.

  • Stop Solution: 0.1 M HCl.

  • Ion-Exchange Resin: Prepare a 50% slurry of Dowex 1x8 resin (or equivalent) in water.

2. Assay Procedure:

  • To a set of microcentrifuge tubes, add 25 µL of the test compound at various concentrations (or vehicle control).

  • Add 25 µL of the PDE enzyme preparation to each tube.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding 50 µL of the [³H]-cAMP substrate solution.

  • Incubate for a predetermined time (e.g., 20 minutes) at 30°C, ensuring the reaction remains in the linear range.

  • Terminate the PDE reaction by adding 100 µL of the stop solution.

  • Add 25 µL of the snake venom 5'-nucleotidase solution to each tube.

  • Incubate for 10 minutes at 30°C to convert [³H]-AMP to [³H]-adenosine.

  • Add 1 mL of the ion-exchange resin slurry to each tube.

  • Vortex and centrifuge at 2000 x g for 5 minutes to pellet the resin.

  • Carefully transfer 500 µL of the supernatant (containing [³H]-adenosine) to a scintillation vial.

  • Add 5 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, [3H]-cAMP, PDE Enzyme, Test Compound, & 5'-Nucleotidase Add_Inhibitor Add Test Compound/ Vehicle Control Reagents->Add_Inhibitor Add_Enzyme Add PDE Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (10 min, 30°C) Add_Enzyme->Pre_Incubate Start_Reaction Add [3H]-cAMP (Start Reaction) Pre_Incubate->Start_Reaction Incubate_1 Incubate (20 min, 30°C) Start_Reaction->Incubate_1 Stop_PDE Add Stop Solution Incubate_1->Stop_PDE Add_Nucleotidase Add 5'-Nucleotidase Stop_PDE->Add_Nucleotidase Incubate_2 Incubate (10 min, 30°C) Add_Nucleotidase->Incubate_2 Separate Add Ion-Exchange Resin, Vortex & Centrifuge Incubate_2->Separate Quantify Transfer Supernatant & Quantify Radioactivity Separate->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for the two-step enzymatic PDE inhibition assay.

Structure-Activity Relationship: The Significance of the Hydroxypropyl Group

The structural differences between theobromine and this compound are key to understanding potential differences in their PDE inhibitory profiles. The addition of a 3-hydroxypropyl group at the N1 position introduces a more flexible and polar side chain compared to the methyl group in theobromine. This modification could lead to altered interactions with the active site of different PDE isozymes, potentially increasing potency or conferring selectivity.

cluster_theobromine Theobromine cluster_hydroxypropyltheobromine This compound Theobromine Theobromine Hydroxypropyltheobromine Hydroxypropyltheobromine

Caption: Comparison of the chemical structures of Theobromine and this compound.

Conclusion

This guide provides a comprehensive framework for benchmarking the phosphodiesterase inhibitory activity of this compound. By understanding the underlying biology of PDE inhibition, utilizing established benchmark compounds for comparison, and following a robust and detailed experimental protocol, researchers can confidently and accurately characterize the inhibitory profile of this and other novel compounds. The insights gained from such studies are invaluable for the rational design and development of new therapeutics targeting the phosphodiesterase superfamily.

References

  • Choi, Y. H., et al. (2016). Theobromine up-regulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice. Journal of Nutritional Biochemistry, 39, 1-8. [Link]

  • Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of theobromine for the beneficial effects of cocoa consumption. Frontiers in pharmacology, 6, 30. [Link]

  • BioCrick. (n.d.). IBMX. [Link]

  • ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. [Link]

  • Giembycz, M. A. (1996). The Role of Theophylline and phosphodiesterase4 Isoenzyme Inhibitors as Anti-Inflammatory Drugs. Pulmonary pharmacology, 9(5-6), 215–235. [Link]

  • Jang, Y. J., et al. (2020). Theobromine alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition. Journal of Functional Foods, 64, 103657. [Link]

  • Lugnier, C., et al. (1993). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Journal of pharmacy and pharmacology, 45(10), 867–873. [Link]

  • Lang, R., et al. (2017). Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation. Journal of agricultural and food chemistry, 65(20), 4070–4075. [Link]

  • Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of a high affinity cAMP-specific phosphodiesterase. Trends in Pharmacological Sciences, 11(4), 150-155. [Link]

  • Ullah, A., & Nik-Samsudin, N. I. (2023). The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions. eLife, 12, e85671. [Link]

  • Giembycz, M. A., & Dent, G. (1992). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. Clinical & Experimental Allergy, 22(4), 337-340. [Link]

  • Noda, K., et al. (2023). Phosphodiesterase 3 inhibitors boost bone outgrowth. British Journal of Pharmacology, 180(19), 2533-2549. [Link]

  • Pauwels, R. (1995). Theophylline and phosphodiesterase inhibitors. European Respiratory Journal, 8(6), 894-896. [Link]

  • ResearchGate. (2020). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. [Link]

  • MDPI. (2021). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]

  • Orban, C., et al. (2018). The Effects of Caffeine and Phosphodiesterase Inhibitors on the Activation of Neonatal T Lymphocytes. Immunobiology, 223(11), 645-651. [Link]

  • Devi, A., Ashgar, S. S., & Sarkar, N. K. (1966). 5'-nucleotidase activity in snake venoms. Memorias do Instituto Butantan, 33(3), 943-950. [Link]

  • Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochemical pharmacology, 45(4), 847–851. [Link]

  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. National Academies Press (US). [Link]

  • Tan, C. H., & Tan, N. H. (2012). Snake Venom Nucleases, Nucleotidases and phosphomonoesterasess. In Toxins and Hemostasis (pp. 313-334). Springer, Dordrecht. [Link]

  • Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. [Link]

  • Orban, C., et al. (2018). Effects of caffeine and phosphodiesterase inhibitors on activation of neonatal T lymphocytes. Immunobiology, 223(11), 645-651. [Link]

  • Barnes, P. J. (2006). Theophylline and Phosphodiesterase Inhibitors. American Journal of Respiratory and Critical Care Medicine, 174(3), 221-222. [Link]

  • Khan, H., et al. (2021). Anti-5′-Nucleotidases (5′-ND) and Acetylcholinesterase (AChE) Activities of Medicinal Plants to Combat Echis carinatus Venom-Induced Toxicities. Toxins, 13(2), 127. [Link]

  • BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. [Link]

  • Rabe, K. F., et al. (1995). Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. European Respiratory Journal, 8(4), 637-642. [Link]

  • Vinick, F. J., et al. (1991). Nicotinamide ethers: novel inhibitors of calcium-independent phosphodiesterase and [3H]rolipram binding. Journal of medicinal chemistry, 34(1), 86–89. [Link]

  • Momtaz, S., et al. (2021). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Wang, Y., et al. (2021). Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Journal of medicinal chemistry, 64(16), 12106–12121. [Link]

  • Kaulgud, P., et al. (2023). 5′-Nucleotidase for Predicting Snakebite Outcomes: A Biomarker Breakthrough?. Journal of emergencies, trauma, and shock, 16(2), 53–54. [Link]

Sources

Comparative Analysis of the Neuroprotective Effects of Theobromine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Theobromine (3,7-dimethylxanthine) and its synthetic analogs, Pentoxifylline and Propentofylline , focusing on their application in neurodegenerative research. While Theobromine offers a natural scaffold with moderate adenosine receptor antagonism, synthetic modifications at the N1 and N7 positions have yielded analogs with significantly enhanced lipophilicity, phosphodiesterase (PDE) inhibition, and glial-modulating properties. This analysis dissects their pharmacodynamics, signaling mechanisms, and experimental validation protocols to support drug development decisions.

Structural Basis & Structure-Activity Relationship (SAR)

The neuroprotective efficacy of methylxanthines is dictated by substitutions on the xanthine ring. The move from natural to synthetic analogs aims to improve blood-brain barrier (BBB) penetrance and selectivity for glial targets.

CompoundStructureKey Modification (SAR)Physiological Impact
Theobromine 3,7-DimethylxanthineNative scaffold; lacks N1 methyl group found in caffeine.[[“]][2]Lower CNS excitability than caffeine; moderate A1/A2A antagonism; high antioxidant potential.[[“]]
Pentoxifylline 1-(5-oxohexyl)-3,7-dimethylxanthineN1 substitution: 5-oxohexyl chain.[[“]]Increased lipid solubility; enhanced hemorheological activity (blood flow); non-selective PDE inhibition.
Propentofylline 1-(5-oxohexyl)-3-methyl-7-propylxanthineN7 substitution: Propyl chain.N1 substitution: 5-oxohexyl chain.[[“]]Critical for Neuroprotection: The N7-propyl group significantly enhances activity against glial cells (microglia/astrocytes) and adenosine transport inhibition.[[“]]

Comparative Pharmacodynamics

The neuroprotective "fingerprint" of these molecules differs by target engagement.[[“]] While all three interact with adenosine signaling, Propentofylline exhibits a unique dual mechanism: it blocks adenosine receptors and inhibits adenosine reuptake, leading to increased extracellular adenosine which can be neuroprotective under ischemic conditions.

Target Profile Comparison

Values represent consensus ranges from mammalian CNS models.

Target / MechanismTheobrominePentoxifyllinePropentofylline
Adenosine A1 Receptor Antagonist (

)
Weak AntagonistAntagonist (

)
Adenosine A2A Receptor Antagonist (

)
Weak AntagonistWeak Antagonist (

)
Adenosine Transporter (ENT) No significant effectWeak inhibitionPotent Inhibition (

)
PDE Inhibition (cAMP) Weak (Non-selective)Moderate (Non-selective)Strong (PDE4 selective in some models)
Glial Modulation LowModerate (TNF-

reduction)
High (Microglial repression)

Technical Insight: Propentofylline's 10-fold selectivity for A1 over A2A receptors, combined with transport inhibition, creates a "site-specific" neuroprotection.[[“]] In ischemic tissue, it potentiates the neuroprotective effects of endogenous adenosine by preventing its cellular reuptake, while simultaneously blocking the pro-inflammatory activation of microglia.

Mechanistic Signaling Pathways

To understand the causality of neuroprotection, we must map the downstream signaling. The primary pathway involves the inhibition of Phosphodiesterase (PDE), leading to cAMP accumulation, PKA activation, and CREB phosphorylation, which drives the transcription of survival factors like BDNF.

Diagram 1: Neuroprotective Signaling Cascade

This diagram illustrates the dual-action of Propentofylline (Glial + Neuronal) vs. the primary neuronal action of Theobromine.

NeuroprotectionPathways cluster_extracellular Extracellular Space cluster_neuron Neuron cluster_glia Microglia Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Agonism (Protective) Transporter ENT (Transporter) Transporter->Adenosine Reuptake PDE PDE Enzyme cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Promotes Survival Microglia_Act Microglial Activation TNFa TNF-alpha / IL-1b Microglia_Act->TNFa Release TNFa->A1R Neurotoxicity Theobromine Theobromine Theobromine->A1R Antagonism Theobromine->PDE Weak Inhibition Propentofylline Propentofylline Propentofylline->Transporter Blockade (High Potency) Propentofylline->PDE Inhibition Propentofylline->Microglia_Act Suppression

Caption: Propentofylline exerts dual protection: (1) Potentiating extracellular adenosine via transporter blockade and (2) Suppressing microglial inflammation. Theobromine acts primarily via receptor antagonism and weak PDE inhibition.[[“]]

Experimental Validation Protocols

To validate these effects in a drug development context, researchers should utilize a self-validating screening workflow.[[“]] The SH-SY5Y human neuroblastoma cell line is the gold standard for in vitro screening due to its dopaminergic phenotype upon differentiation.

Protocol A: In Vitro Neuroprotection Assay (SH-SY5Y)

Objective: Determine the


 of neuroprotection against oxidative stress (

) or excitotoxicity (Glutamate).
  • Differentiation (Critical Step):

    • Seed SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Treat with 10 µM Retinoic Acid (RA) for 5-7 days to induce neuronal phenotype (neurite outgrowth). Undifferentiated cells may not express sufficient A1/A2A receptors.[[“]]

  • Pre-treatment:

    • Incubate cells with Theobromine, Pentoxifylline, or Propentofylline (Range: 0.1 µM – 100 µM) for 1-2 hours prior to insult.

    • Control: Vehicle (DMSO < 0.1%).[3]

    • Positive Control:[[“]]Rolipram (Specific PDE4 inhibitor) or NAC (Antioxidant).

  • Insult Induction:

    • Oxidative Stress: Add

      
       (100–300 µM) for 24 hours.
      
    • Excitotoxicity: Add Glutamate (50 mM) + Glycine (10 µM) for 24 hours.

  • Readout:

    • MTT Assay: Measures mitochondrial metabolic activity (viability).

    • LDH Release: Measures membrane integrity (necrosis).

    • Caspase-3 Activity: Measures apoptosis (mechanism check).[[“]]

Protocol B: In Vivo Validation (BCCAO Model)

Objective: Assess efficacy in cerebral hypoperfusion (vascular dementia model).

  • Model: Bilateral Common Carotid Artery Occlusion (Rat).

  • Dosing: Oral administration (10–50 mg/kg) daily for 14 days post-surgery.

  • Endpoints: Morris Water Maze (Cognition) + Hippocampal CA1 Histology (Neuronal Survival).

Diagram 2: Experimental Workflow

ExperimentalWorkflow cluster_readouts Readouts Start SH-SY5Y Cell Seeding Diff Differentiation (Retinoic Acid 7d) Start->Diff Treat Drug Pre-treatment (1-2h) (Theobromine / PPF / PTX) Diff->Treat Insult Neurotoxic Insult (H2O2 or Glutamate) Treat->Insult Assay Multiplex Assay Insult->Assay MTT MTT (Viability) Assay->MTT LDH LDH (Toxicity) Assay->LDH Western Western Blot (p-CREB / BDNF) Assay->Western

Caption: Step-by-step workflow for in vitro validation. Differentiation is required to ensure expression of relevant adenosine receptors and PDE isoforms.[[“]]

Conclusion & Strategic Recommendations

  • For General Neuroprotection: Theobromine serves as a mild, safe, long-term dietary preventive agent, primarily acting through antioxidant mechanisms (Nrf2) and moderate receptor antagonism.

  • For Vascular/Ischemic Indications: Pentoxifylline is superior for conditions requiring hemorheological improvement (blood flow) but lacks specific neuronal potency.

  • For Glial-Driven Neurodegeneration (Alzheimer's/Neuropathic Pain): Propentofylline is the lead candidate. Its ability to simultaneously inhibit adenosine transport (raising local adenosine) and dampen microglial activation provides a synergistic therapeutic window that simple receptor antagonists cannot match.

References

  • Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain. Source: PubMed / NIH [Link]

  • Effects of propentofylline on adenosine A1 and A2 receptors and nitrobenzylthioinosine-sensitive nucleoside transporters. Source: PubMed [Link][[“]]

  • Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes. Source: PubMed Central [Link]

  • Neuroprotective Effects of Theobromine in permanent bilateral common carotid artery occlusion rat model. Source: PubMed [Link]

  • Propentofylline Improves Thiol-Based Antioxidant Defenses and Limits Lipid Peroxidation following Gliotoxic Injury. Source: MDPI / PubMed [Link][[“]]

Sources

A Senior Application Scientist's Guide to Validating a Surrogate Matrix for the Quantification of 1-(3-Hydroxypropyl)theobromine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Metabolite Quantification

1-(3-Hydroxypropyl)theobromine is a metabolite of interest in various pharmacokinetic and toxicological studies, often related to the consumption of cocoa-containing products or the metabolism of parent compounds.[1] Accurate quantification of such metabolites in biological matrices like human plasma is critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of bioanalysis due to its superior sensitivity and selectivity.[4][5]

However, a significant hurdle in developing robust LC-MS/MS assays is the "matrix effect."[6][7] This phenomenon, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[5][8] The most effective way to compensate for matrix effects is to prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples. This approach, however, is not always feasible. For endogenous compounds or metabolites that may be present in "blank" matrix, or for rare matrices that are difficult to obtain (e.g., cerebrospinal fluid, tissue homogenates), an alternative is required.[9][10]

This guide provides a comprehensive framework for validating the use of a surrogate matrix —an alternative matrix free of the target analyte—for the quantification of this compound. We will explore the scientific rationale, present detailed experimental protocols, and compare the performance of the surrogate matrix against the authentic biological matrix, all grounded in regulatory expectations from the FDA and EMA.[11][12][13][14]

The Scientific Rationale: Why and When to Use a Surrogate Matrix

A surrogate matrix is an analyte-free matrix used to prepare calibration standards and QCs when the authentic study matrix is unavailable or contains endogenous levels of the analyte.[15] The fundamental premise is that the surrogate matrix must mimic the analytical behavior of the authentic matrix with respect to the analyte and its internal standard (IS).[16]

Common Scenarios for Surrogate Matrix Use:

  • Endogenous Analytes: When quantifying a molecule that is naturally present in the biological matrix.

  • Metabolite Quantification: Blank matrix from untreated subjects may still contain trace levels of the metabolite.

  • Rare Matrices: For studies involving matrices that are ethically or practically difficult to source in large volumes (e.g., tumor tissue, synovial fluid).[10]

The choice of a surrogate matrix can range from a simple buffer solution to more complex options like charcoal-stripped plasma or an artificial matrix formulated to resemble the biological fluid.[9] The key to a successful validation lies in demonstrating parallelism between the surrogate and authentic matrices. Parallelism confirms that the analyte's response behaves consistently across different matrices, ensuring that the calibration curve prepared in the surrogate matrix can accurately quantify the analyte in the authentic study samples.[9]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) permit the use of a surrogate matrix, provided it is scientifically justified and rigorously validated.[13][14]

Experimental Design: A Self-Validating System

Our objective is to validate a surrogate matrix (Bovine Serum Albumin in PBS) against the authentic matrix (human plasma) for the quantification of this compound. The validation will focus on key parameters that establish the trustworthiness of the surrogate matrix approach.

Core Validation Parameters:
  • Selectivity & Specificity: Ensuring no interference at the retention time of the analyte and IS.

  • Calibration Curve Performance: Assessing the linearity and range in both matrices.

  • Parallelism: The cornerstone of surrogate matrix validation. This is assessed by comparing the slope of the surrogate matrix calibration curve with the slope of a standard addition curve in the authentic matrix.

  • Accuracy & Precision: Evaluating the method's performance using QC samples prepared in both matrices.

  • Matrix Effect: Quantitatively comparing the analyte response in the presence and absence of matrix components.

Below is a workflow diagram illustrating the validation process.

G cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_eval 3. Data Evaluation prep_authentic Prepare Calibrators & QCs in Authentic Matrix (Human Plasma) run_authentic Analyze Authentic Matrix Samples prep_authentic->run_authentic run_parallel Analyze Standard Addition Samples for Parallelism prep_authentic->run_parallel prep_surrogate Prepare Calibrators & QCs in Surrogate Matrix (BSA in PBS) run_surrogate Analyze Surrogate Matrix Samples prep_surrogate->run_surrogate eval_curves Compare Calibration Curves (R², Range) run_authentic->eval_curves eval_ap Assess Accuracy & Precision (QC Performance) run_authentic->eval_ap run_surrogate->eval_curves run_surrogate->eval_ap eval_parallel Assess Parallelism (Compare Slopes) run_parallel->eval_parallel run_me Analyze Samples for Matrix Effect Assessment eval_me Quantify Matrix Effect run_me->eval_me decision Does Surrogate Matrix Meet Acceptance Criteria? eval_curves->decision eval_parallel->decision eval_ap->decision eval_me->decision valid Validation Successful decision->valid Yes invalid Validation Failed (Re-evaluate Surrogate) decision->invalid No

Caption: Surrogate matrix validation workflow.

Experimental Protocols

These protocols provide step-by-step instructions for the validation experiments. A stable isotope-labeled internal standard (SIL-IS), this compound-d4, is used to compensate for variability during sample processing and analysis.[17]

Protocol 1: Sample Preparation (Protein Precipitation)
  • Aliquot Samples: Pipette 50 µL of calibrator, QC, or study sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the working internal standard solution (this compound-d4 at 200 ng/mL) to each tube and vortex briefly.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean HPLC vial.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

Protocol 2: Parallelism Assessment

The goal of this experiment is to demonstrate that the analytical response of the analyte is consistent between the surrogate and authentic matrices.

G cluster_0 Surrogate Matrix cluster_1 Authentic Matrix (Pooled Human Plasma) S1 Calibrator 1 S2 Calibrator 2 analysis LC-MS/MS Analysis S1->analysis S_dots ... S8 Calibrator 8 S8->analysis A0 Blank Plasma A1 Blank + Spike 1 A0->analysis A2 Blank + Spike 2 A1->analysis A_dots ... A8 Blank + Spike 8 A8->analysis result Compare Slopes of Response Curves analysis->result

Caption: Conceptual workflow for parallelism assessment.

  • Prepare Surrogate Curve: Prepare a full calibration curve (8 non-zero standards) in the surrogate matrix (e.g., 5% BSA in PBS).

  • Prepare Authentic Matrix Spikes: Obtain a pooled lot of the authentic matrix (human plasma). Prepare a set of samples by spiking known concentrations of this compound into this matrix at the same levels as the surrogate curve standards.

  • Analyze Samples: Process and analyze both sets of samples in the same analytical run.

  • Plot Data:

    • For the surrogate matrix, plot the analyte/IS peak area ratio versus the nominal concentration.

    • For the authentic matrix, plot the analyte/IS peak area ratio versus the spiked concentration.

  • Compare Slopes: Perform a linear regression on both datasets. The slope of the regression line from the authentic matrix should be within a pre-defined percentage (e.g., ±15%) of the slope from the surrogate matrix curve.

Protocol 3: Matrix Effect Assessment

This experiment quantifies the degree of ion suppression or enhancement caused by the matrix.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix (both authentic and surrogate) as per Protocol 1. Spike the analyte and IS into the final supernatant.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor: The coefficient of variation (CV) of the IS-normalized MF across at least 6 different lots of matrix should not exceed 15%. This demonstrates that the IS adequately compensates for matrix variability.[12][18]

Results & Data Comparison

The following tables present hypothetical but representative data from the validation experiments. Acceptance criteria are based on current FDA and EMA guidelines.[11][18]

Table 1: Calibration Curve and Parallelism Comparison
ParameterAuthentic Matrix (Standard Addition)Surrogate Matrix (5% BSA in PBS)Acceptance CriteriaResult
Calibration Range1.0 - 1000 ng/mL1.0 - 1000 ng/mL-Met
Regression ModelLinear, 1/x² weightingLinear, 1/x² weighting-Met
R² Value0.99810.9985≥ 0.99Met
Mean Slope0.04520.0471--
Slope Difference (%) --≤ 15% 4.2%

The 4.2% difference in slopes between the two matrices is well within the 15% acceptance limit, demonstrating excellent parallelism. This provides confidence that the surrogate matrix calibration curve can be used to accurately quantify samples in the authentic matrix.[9]

Table 2: Inter-run Accuracy and Precision Comparison (n=3 runs)
QC LevelMatrixNominal (ng/mL)Mean Measured (ng/mL)Accuracy (%RE)Precision (%CV)
LLOQ Authentic1.00.95-5.0%11.2%
Surrogate1.01.088.0%9.5%
Low QC Authentic3.02.89-3.7%8.1%
Surrogate3.03.113.7%6.4%
Mid QC Authentic5052.55.0%5.5%
Surrogate5048.9-2.2%4.9%
High QC Authentic8008405.0%4.1%
Surrogate800788-1.5%3.8%

Acceptance Criteria:

  • Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).[12][18]

  • Precision: CV should not exceed 15% (20% for LLOQ).[12][18]

The accuracy and precision data for QC samples prepared in both the authentic and surrogate matrices met all acceptance criteria, further supporting the validity of the surrogate matrix approach.

Table 3: Matrix Effect Assessment
Matrix TypeLots TestedAnalyte MF RangeIS-Normalized MF MeanIS-Normalized MF (%CV)
Human Plasma60.78 - 0.89 (Suppression)0.986.8%
5% BSA in PBS30.96 - 1.03 (Minimal)1.013.1%

Acceptance Criteria:

  • IS-Normalized MF %CV ≤ 15%.[12]

As expected, the authentic human plasma exhibited moderate ion suppression (MF < 1). However, the use of a co-eluting stable isotope-labeled internal standard effectively compensated for this effect, as demonstrated by the low CV (6.8%) of the IS-normalized matrix factor. The surrogate matrix showed minimal matrix effect and low variability. The successful normalization in the authentic matrix validates that the SIL-IS is performing its function correctly, which is a prerequisite for any robust LC-MS/MS assay.

Conclusion and Recommendations

Based on the comprehensive validation data, the surrogate matrix (5% BSA in PBS) is a valid and reliable alternative to authentic human plasma for the quantification of this compound. The key validation experiments demonstrated:

  • Strong Parallelism: The analytical response was consistent between the two matrices.

  • Comparable Accuracy and Precision: The method performed reliably and reproducibly in both matrices, meeting stringent regulatory criteria.

  • Effective Compensation for Matrix Effects: The chosen SIL-IS successfully normalized the ion suppression observed in the authentic human plasma.

  • The validated surrogate matrix can be confidently deployed for the analysis of clinical and non-clinical study samples, particularly when blank human plasma is difficult to source or contains endogenous levels of the analyte.

  • Parallelism should be re-assessed if there are significant changes to the analytical method (e.g., new column, different mobile phase composition).

  • Even when using a surrogate matrix for calibration standards, it is best practice to prepare QC samples in both the surrogate and a pooled authentic matrix to monitor method performance during routine sample analysis.

This rigorous, scientifically-grounded approach ensures the generation of high-quality, reliable bioanalytical data that can withstand regulatory scrutiny and support critical decisions in drug development.

References

  • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. (Source: Google Search)
  • USFDA. Guidance for Industry: Bioanalytical Method Validation . (Source: U.S. Food and Drug Administration) [Link]

  • European Medicines Agency guideline on bioanalytical method validation . (Source: European Medicines Agency) [Link]

  • Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC-SERS: Identification and Computational Insights . (Source: PubMed Central) [Link]

  • UHPLC-HRMS Analysis of Theobromine in Theobroma cacao and its Products.
  • Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV Detection and with Mass Spectrometric Detection. (Source: Google Search)
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples . (Source: Chromatography Online) [Link]

  • LC/MS Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. (Source: Google Search)
  • Bioanalytical method validation - Scientific guideline . (Source: European Medicines Agency) [Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis . (Source: PubMed Central) [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . (Source: U.S. Food and Drug Administration) [Link]

  • Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules . (Source: PubMed) [Link]

  • Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve . (Source: MDPI) [Link]

  • Theobromine metabolism and pharmacokinetics in pregnant and nonpregnant Sprague-Dawley rats . (Source: PubMed) [Link]

  • Theobromine kinetics and metabolic disposition.
  • Biomarker quantification: the case for the surrogate analyte approach . (Source: Bioanalysis Zone) [Link]

  • Guideline on bioanalytical method validation. (Source: European Medicines Agency)
  • Absolute quantitation of protein therapeutics in biological matrices by enzymatic digestion and LC-MS . (Source: PubMed) [Link]

  • What are Matrix Effects in Liquid Chromatography Mass Spectrometry? . (Source: NorthEast BioLab) [Link]

  • Determination of Theobromine (HPLC). (Source: EUROLAB)
  • Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal . (Source: NCBI Bookshelf) [Link]

  • Proposed Selection Strategy of Surrogate Matrix to Quantify Endogenous Substances by Japan Bioanalysis Forum DG2015-15 . (Source: Taylor & Francis Online) [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Source: European Bioanalysis Forum)
  • Advancements in the Analytical Quantification of Nitroxidative Stress Biomarker 3-Nitrotyrosine in Biological Matrices.
  • Importance of matrix effects in LC–MS/MS bioanalysis . (Source: Bioanalysis Zone) [Link]

  • Qualification of a Surrogate Matrix-Based Absolute Quantification Method for Amyloid-β42 in Human Cerebrospinal Fluid Using 2D UPLC-Tandem Mass Spectrometry . (Source: NIH) [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis . (Source: Therapeutic Goods Administration) [Link]

  • Matrix effect in bioanalysis: an overview. (Source: International Journal of Pharmaceutical and Phytopharmacological Research)
  • Theobromine metabolism in man.
  • What is the mechanism of Theobromine?.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . (Source: Chromatography Online) [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.